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  • Product: (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride
  • CAS: 1785178-84-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Executive Summary In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the solubility, target specificity, and pharmacokinetic pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a critical strategy for improving the solubility, target specificity, and pharmacokinetic profiles of lead compounds. (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS: 1785178-84-8) is a highly specialized, sp3-rich bifunctional building block designed for this exact purpose[1]. Featuring a saturated oxolane (tetrahydrofuran) core, a sterically demanding ethoxy group, and a highly reactive sulfonyl chloride moiety, this compound serves as a premium derivatizing agent for synthesizing sterically complex sulfonamides and sulfonate esters.

This whitepaper provides an in-depth analysis of its chemical properties, a self-validating synthetic methodology, and its applications in pharmaceutical library generation.

Structural Analysis and Physicochemical Properties

The molecular architecture of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is defined by a central 5-membered oxygen-containing heterocycle (oxolane). The C3 position of the ring is a quaternary stereocenter, bearing both an ethoxy ether linkage (-OCH2CH3) and a methanesulfonyl chloride group (-CH2SO2Cl)[1].

The presence of the ethoxy group adjacent to the sulfonyl chloride introduces significant steric hindrance, which modulates the electrophilicity of the sulfur center and increases the hydrolytic stability of the compound compared to unhindered aliphatic sulfonyl chlorides. Furthermore, the oxolane oxygen acts as a potent hydrogen-bond acceptor, enhancing the aqueous solubility of downstream drug candidates.

Table 1: Quantitative Physicochemical and Structural Data

PropertyValue
Chemical Name (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride
CAS Registry Number 1785178-84-8[1]
Molecular Formula C7H13ClO4S[1]
Molecular Weight 228.69 g/mol [1]
SMILES String CCOC1(CCOC1)CS(=O)(=O)Cl[1]
Ring System Saturated Oxolane (Tetrahydrofuran)
Hazard Classification Acute Tox. 4 (H302/H312/H332), Skin Corr. 1B (H314)[2]

Mechanistic Reactivity and Stability Profile

Sulfonyl chlorides are highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis), amines (sulfonamidation), and alcohols (esterification). The reactivity of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is governed by the inductive electron-withdrawing effect of the oxolane ring, which increases the electrophilicity of the sulfur atom.

However, the quaternary C3 center and the bulky ethoxy group provide a protective steric shield. This structural feature slows down the rate of background hydrolysis in aqueous media, allowing for more efficient coupling reactions with primary and secondary amines under biphasic or aqueous-organic conditions (e.g., Schotten-Baumann conditions).

Reactivity Reagent (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Reaction Nucleophilic Acyl Substitution (DIPEA, DCM, 0 °C to RT) Reagent->Reaction Amine Target Amine Scaffold (Drug Precursor) Amine->Reaction Product Sulfonamide Derivative (High sp3 Character) Reaction->Product Application High-Throughput Screening (Target Engagement) Product->Application

Figure 2: Application of the sulfonyl chloride in sulfonamide library generation.

Self-Validating Synthetic Methodology

Causality in Reagent Selection

The synthesis of complex, ether-containing sulfonyl chlorides requires mild conditions to prevent the cleavage of acid-sensitive functional groups (like the oxolane ring and the ethoxy ether). Traditional methods using harsh chlorine gas (Cl2) often lead to over-oxidation, ring-opening, or uncontrolled exothermic reactions.

To ensure scientific integrity and high yields, the preferred methodology utilizes N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid (HCl) to oxidize a thioacetate or thiol precursor[3].

  • Causality: NCS combined with HCl generates Cl2 in situ at a highly controlled, steady rate. This prevents thermal spikes and suppresses the formation of unwanted byproducts, ensuring the structural integrity of the ethoxyoxolane moiety[3].

  • Self-Validation (IPC): Sulfonyl chlorides do not ionize well in standard LC-MS and degrade on reverse-phase columns. To validate the reaction progress, an aliquot of the reaction mixture is quenched with an excess of pyrrolidine. The resulting stable sulfonamide is then analyzed via LC-MS, providing a highly accurate, self-validating readout of the sulfonyl chloride conversion.

Step-by-Step Oxidative Chlorination Protocol

The following protocol details the final oxidative chlorination step, assuming the prior synthesis of the intermediate S-((3-Ethoxyoxolan-3-yl)methyl) ethanethioate.

Materials:

  • S-((3-Ethoxyoxolan-3-yl)methyl) ethanethioate (1.0 eq)

  • N-Chlorosuccinimide (NCS) (4.0 eq)[3]

  • 2 M Hydrochloric Acid (HCl) / Acetonitrile (MeCN) mixture (1:5 ratio)[3]

  • Dichloromethane (DCM) for extraction

Procedure:

  • Preparation of the Oxidizing Bath: In a thoroughly dried, round-bottom flask equipped with a magnetic stirrer and internal thermometer, suspend NCS (4.0 eq) in the 2 M HCl/MeCN (1:5) solvent mixture.

  • Temperature Control: Cool the suspension to < 10 °C using an ice-water bath. Critical Step: Maintaining the temperature below 10 °C is essential to prevent the runaway exothermic degradation of the intermediate[3].

  • Substrate Addition: Dissolve the thioacetate precursor in a minimal amount of MeCN. Add this solution dropwise to the NCS suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring (IPC): Stir the mixture for 1–2 hours. Withdraw a 10 µL aliquot, quench it in a vial containing 100 µL of pyrrolidine and 900 µL of MeCN, and analyze via LC-MS to confirm the disappearance of the starting material and the formation of the pyrrolidine-sulfonamide derivative.

  • Workup: Once conversion is complete, dilute the reaction mixture with cold water and extract three times with DCM.

  • Purification: Wash the combined organic layers with cold brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure (bath temperature < 30 °C) to afford (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. Store immediately under inert gas (Argon) at -20 °C.

Synthesis Start 3-Oxolanone Derivative (Starting Material) Step1 Acetalization & Alkylation (Ethoxy Group Introduction) Start->Step1 Intermediate1 3-Ethoxy-3-(hydroxymethyl)oxolane Step1->Intermediate1 Step2 Thioesterification (KSAc, Tosyl Chloride) Intermediate1->Step2 Intermediate2 S-((3-Ethoxyoxolan-3-yl)methyl) ethanethioate Step2->Intermediate2 Step3 Oxidative Chlorination (NCS, HCl, <10 °C) Intermediate2->Step3 Product (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (Target Compound) Step3->Product

Figure 1: Synthetic workflow for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

Applications in Drug Development and Library Generation

In medicinal chemistry, (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is primarily utilized to generate diverse libraries of sulfonamides. The resulting sulfonamide linkage is highly stable against metabolic degradation (e.g., amidases) and acts as an excellent bioisostere for amides.

When coupled with active pharmaceutical ingredients (APIs) or screening scaffolds, the 3-ethoxyoxolane moiety imparts several advantageous pharmacological properties:

  • Enhanced Lipophilic Efficiency (LipE): The ethoxy group allows the molecule to engage in hydrophobic interactions within target binding pockets without drastically increasing the overall topological polar surface area (TPSA).

  • Metabolic Shielding: The quaternary carbon at the C3 position of the oxolane ring blocks cytochrome P450-mediated oxidation at that specific site, prolonging the half-life of the resulting drug candidate.

  • Vectorial Trajectory: The rigid geometry of the 5-membered ring directs the ethoxy and sulfonamide groups in specific three-dimensional vectors, allowing for highly selective structure-activity relationship (SAR) probing in kinase and protease inhibitor development.

References

  • BLD Pharmatech. "1785178-84-8 | (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride - Product Information and Documentation." BLD Pharm.
  • NextSDS. "(3-ethoxyoxolan-3-yl)methanesulfonyl chloride — Chemical Substance Information and Hazard Classifications." NextSDS Database.
  • Nishiguchi, A., Maeda, K., & Miki, S. "Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation." Synthesis, 2006(24), 4131-4134. DOI: 10.1055/s-2006-950353.

Sources

Exploratory

An In-depth Technical Guide to (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a specialized chemical intermediate of increasi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a specialized chemical intermediate of increasing interest within the fields of medicinal chemistry and drug discovery. Its unique structural motif, combining a substituted oxolane (tetrahydrofuran) ring with a reactive sulfonyl chloride functional group, presents a valuable scaffold for the synthesis of novel molecular entities. The oxolane moiety can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while the sulfonyl chloride provides a versatile handle for a variety of chemical transformations.[1]

This technical guide offers a comprehensive overview of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride, including its chemical identity, a detailed discussion of its safety considerations in the absence of a specific Safety Data Sheet (SDS), a proposed synthetic pathway for its preparation, and an exploration of its potential applications in modern organic synthesis and pharmaceutical research.

Chemical Identification and Properties

A crucial first step in the safe and effective use of any chemical is its unambiguous identification.

PropertyValueSource
Chemical Name (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride[2]
CAS Registry Number 1785178-84-8[2]
Molecular Formula C₇H₁₃ClO₄S[3]
Molecular Weight 228.69 g/mol [4]
Canonical SMILES CCOC1(CCOC1)CS(=O)(=O)Cl[3]
InChI Key JACKZDXADVKXHW-UHFFFAOYSA-N[3]

Safety Data and Handling Precautions

Hazard Classification

Based on notified classifications and the known reactivity of sulfonyl chlorides, (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is anticipated to possess the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Expected to be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2] Sulfonyl chlorides react with moisture, including on the skin and in the respiratory tract, to produce hydrochloric acid, which is corrosive.[5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Engineering Controls and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be implemented when handling this compound.

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

    • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

First Aid Measures

In the event of exposure, immediate action is critical:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Incompatibility

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as water, strong oxidizing agents, bases, and alcohols.

Proposed Synthesis of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

While a detailed synthetic procedure for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is not extensively published, a plausible and efficient two-step synthesis can be proposed based on established organic chemistry principles. The synthesis would likely commence with the precursor alcohol, (3-Ethoxyoxolan-3-yl)methanol, followed by its conversion to the target sulfonyl chloride.

Synthesis_Workflow cluster_0 Step 1: Synthesis of (3-Ethoxyoxolan-3-yl)methanol cluster_1 Step 2: Conversion to Sulfonyl Chloride Precursor Commercially Available Oxetane Precursor Methanol (3-Ethoxyoxolan-3-yl)methanol Precursor->Methanol Multi-step synthesis (e.g., from 3-oxetanone) SulfonylChloride (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Methanol->SulfonylChloride Reaction with SO2Cl2 or similar

Caption: Proposed two-stage synthesis of the target compound.

Step 1: Synthesis of the Precursor, (3-Ethoxyoxolan-3-yl)methanol

The synthesis of the precursor alcohol is a critical first step. While not commercially available in large quantities, it can be synthesized from simpler starting materials. A plausible route could involve the use of 3-oxetanone as a starting material, followed by a series of reactions to introduce the ethoxy and hydroxymethyl groups at the 3-position.[6][7]

Step 2: Conversion of (3-Ethoxyoxolan-3-yl)methanol to the Sulfonyl Chloride

The conversion of an alcohol to a sulfonyl chloride is a well-established transformation in organic synthesis.[8][9]

Materials:

  • (3-Ethoxyoxolan-3-yl)methanol

  • Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM))

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (3-Ethoxyoxolan-3-yl)methanol (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride or sulfuryl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

  • Purification: The crude product may be purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Applications in Drug Discovery

The sulfonyl chloride functional group is a highly versatile electrophilic moiety, making (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride a valuable building block in medicinal chemistry.[10][11]

Reactivity_Diagram cluster_nucleophiles Nucleophilic Attack Start (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Amine Primary/Secondary Amine (R₂NH) Start->Amine Alcohol Alcohol (R'OH) Start->Alcohol Thiol Thiol (R'SH) Start->Thiol Sulfonamide Sulfonamide Amine->Sulfonamide Formation of Sulfonamide Linkage SulfonateEster Sulfonate Ester Alcohol->SulfonateEster Formation of Sulfonate Ester Thiosulfonate Thiosulfonate Ester Thiol->Thiosulfonate Formation of Thiosulfonate

Caption: Key reactions of the target sulfonyl chloride.

Formation of Sulfonamides

The most prominent reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[12] The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibacterial agents, diuretics, and antiviral drugs.[10][13] The use of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride allows for the introduction of the substituted oxolane moiety, which can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.[1]

Formation of Sulfonate Esters

Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (a hydroxyl group) into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[5][14]

Conclusion

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a promising building block for the synthesis of novel chemical entities with potential applications in drug discovery and development. While a specific Safety Data Sheet is not yet widely available, a thorough understanding of the hazards associated with the sulfonyl chloride functional group allows for its safe handling with appropriate precautions. The proposed synthetic route provides a practical approach for its preparation, opening the door for its broader use in research and development. As with any reactive chemical, a comprehensive risk assessment and adherence to strict safety protocols are paramount for its successful and safe utilization.

References

  • BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • NextSDS. (n.d.). (3-ethoxyoxolan-3-yl)methanesulfonyl chloride — Chemical Substance Information. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design | Request PDF.
  • Wiley Online Library. (2019).
  • Merck Millipore. (n.d.). Sulfonyl Chlorides and Sulfonamides.
  • Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl).
  • Journal of the American Chemical Society. (1956). A Study of Aliphatic Sulfonyl Compounds. VI. Camphane-10-sulfonyl Chloride.
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Sulfonyl halide.
  • NextSDS. (n.d.). [3-(methoxymethyl)
  • BenchChem. (2025).
  • PubChemLite. (n.d.). (3-ethoxyoxolan-3-yl)methanesulfonyl chloride (C7H13ClO4S).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2014). 10.
  • Wiley Online Library. (2019).
  • MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • ACS Publications. (2025). An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters.
  • ABclonal. (n.d.).
  • The HallStar Company. (2019).
  • Thermo Fisher Scientific. (2018).
  • Dentsply Sirona. (2021).
  • Riverland Trading. (n.d.). Methanesulfonyl Chloride Supplier | 124-63-0.
  • Sigma-Aldrich. (n.d.). Methanesulfonyl chloride.
  • Cole-Parmer. (2006).
  • Thermo Fisher Scientific. (n.d.). Methanesulfonyl chloride, 99.5% 250 mL.
  • CAMEO Chemicals - NOAA. (n.d.). METHANESULFONYL CHLORIDE.
  • BenchChem. (2025).
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • NextSDS. (n.d.). (3-ethoxyoxan-3-yl)
  • NextSDS. (n.d.). (3-ethyloxolan-3-yl)
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

Sources

Foundational

The Solvation Thermodynamics and Kinetic Stability of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Executive Summary (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS: 1785178-84-8) is a highly specialized electrophilic building block widely utilized in the synthesis of sulfonamides and complex pharmacophores [1]. Du...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS: 1785178-84-8) is a highly specialized electrophilic building block widely utilized in the synthesis of sulfonamides and complex pharmacophores [1]. Due to the presence of both a highly reactive sulfonyl chloride moiety and a polar oxolane (tetrahydrofuran) ring, its solubility profile is complex. Selecting the correct solvent is not merely a matter of thermodynamic dissolution; it is a critical kinetic parameter that dictates the chemical survival of the reagent. This technical guide provides an in-depth analysis of its solvation thermodynamics, solvolysis kinetics, and empirical solubility in various organic solvents, offering a self-validating protocol for researchers handling this moisture-sensitive reagent.

Structural Analysis and Solvation Thermodynamics

The molecular architecture of (3-ethoxyoxolan-3-yl)methanesulfonyl chloride (C₇H₁₃ClO₄S) dictates its behavior in solution [2]. The molecule features two distinct domains that govern its solvation:

  • The Oxolane Core & Ethoxy Substituent: The tetrahydrofuran-like ring and the ethoxy group act as strong hydrogen-bond acceptors. They impart significant polarity and a high dipole moment to the molecule, making it highly compatible with polar environments.

  • The Methanesulfonyl Chloride Group: This functional group is highly electrophilic. The sulfur atom is highly electron-deficient due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

Because of these features, the compound exhibits high solubility in polar aprotic solvents—driven by favorable dipole-dipole interactions with the oxolane oxygen atoms—but undergoes rapid solvolysis in protic environments.

Solubility Profile and Kinetic Stability

When selecting a solvent for reactions involving (3-ethoxyoxolan-3-yl)methanesulfonyl chloride, one must balance thermodynamic solubility with kinetic stability. The table below summarizes the predictive and empirical solubility parameters alongside the kinetic half-life of the compound in various standard organic solvents.

Table 1: Solubility and Kinetic Stability Profile at 25°C

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL)Kinetic Stability (Half-life)Mechanism of Interaction / Degradation
Polar Aprotic Dichloromethane (DCM)8.93> 250> 48 hoursStable dipole-dipole solvation. Optimal for storage and reaction.
Polar Aprotic Tetrahydrofuran (THF)7.58> 200> 48 hoursFavorable "like-dissolves-like" interaction with the oxolane ring.
Polar Aprotic Acetonitrile (MeCN)37.5> 150> 24 hoursHighly soluble, but trace moisture can accelerate hydrolysis.
Non-Polar Toluene2.38~ 50 - 100> 48 hoursModerate solubility; limited by the polarity of the ethoxyoxolane core.
Non-Polar Hexanes / Heptane~ 1.90< 10> 48 hoursPoor solubility due to inability to disrupt crystal lattice forces.
Protic Methanol (MeOH)32.7N/A (Reacts)< 5 minutesRapid solvolysis forming the methyl sulfonate ester and HCl.

Causality of Solvent Interactions:

  • Why THF and DCM are optimal: The oxolane ring of the solute shares structural homology with THF, leading to a highly favorable entropy of mixing. DCM provides an excellent aprotic environment with sufficient polarity to dissolve the sulfonyl chloride without acting as a nucleophile.

  • Why Non-Polar Solvents fail: Aliphatic hydrocarbons like hexane lack the dipole moment necessary to overcome the strong intermolecular dipole-dipole interactions between the sulfonyl chloride molecules in their solid state.

Solvolysis Kinetics: The Danger of Protic Solvents

Protic solvents (water, alcohols, and primary/secondary amines) must be strictly avoided during the dissolution phase. The degradation of sulfonyl chlorides in protic solvents is a well-documented phenomenon governed by bimolecular nucleophilic substitution ( SN​2 ) pathways [3].

The oxygen atom in methanol or water attacks the electrophilic sulfur of the sulfonyl chloride. Kinetic solvent isotope effects (KSIE) and extended Grunwald-Winstein equation models have shown that such solvolysis reactions exhibit increased bond breaking at the transition state for the departure of the chloride ion [3, 4]. This leads to rapid degradation into sulfonic acids or sulfonate esters, rendering the building block useless for downstream coupling.

Solvent Selection Workflow

To prevent the degradation of this valuable building block, researchers must adhere to a strict solvent selection hierarchy, visualized in the logical workflow below.

SolventWorkflow Start Compound: (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Protic Protic Solvents (e.g., MeOH, EtOH, H2O) Start->Protic Expose to Aprotic Polar Aprotic Solvents (e.g., THF, DCM, MeCN) Start->Aprotic Expose to NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) Start->NonPolar Expose to Degradation Solvolysis / Esterification (Rapid Degradation) Protic->Degradation Nucleophilic Attack Solvation Stable Solvation (High Solubility) Aprotic->Solvation Dipole-Dipole Interaction Insoluble Poor Solvation (Low Solubility) NonPolar->Insoluble Weak Dispersion Forces Validation HPLC / NMR Validation (Confirm Integrity) Solvation->Validation Aliquot Testing

Fig 1: Logical workflow for solvent selection and stability validation of sulfonyl chlorides.

Experimental Protocol: Self-Validating Solubility Determination

Due to the moisture-sensitive nature of (3-ethoxyoxolan-3-yl)methanesulfonyl chloride, traditional visual solubility tests in ambient air often lead to false negatives (where the compound appears insoluble due to the rapid precipitation of insoluble sulfonic acid degradants). The following self-validating protocol ensures accurate thermodynamic solubility measurement while confirming chemical integrity.

Materials Required:

  • (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS: 1785178-84-8)

  • Anhydrous organic solvents (DCM, THF, MeCN, Toluene) stored over 3Å molecular sieves.

  • HPLC-grade Diethylamine (for derivatization).

  • Inert atmosphere glovebox or Schlenk line (Argon/Nitrogen).

Step-by-Step Methodology:

  • Solvent Preparation: Degas and dry all target solvents. Ensure water content is <50 ppm using Karl Fischer titration.

  • Saturated Solution Generation (Inert Atmosphere):

    • Inside a glovebox, add 500 mg of the sulfonyl chloride to a 2 mL amber glass vial.

    • Add 1.0 mL of the anhydrous test solvent (e.g., DCM).

    • Seal the vial with a PTFE-lined cap and agitate at 25°C ± 0.1°C for 4 hours using a thermoshaker.

  • Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes (ensure the centrifuge is either inside the glovebox or the vial is hermetically sealed) to pellet undissolved solids.

  • Gravimetric Analysis:

    • Extract exactly 500 µL of the clear supernatant using a positive displacement pipette.

    • Transfer to a pre-weighed, dry vial.

    • Evaporate the solvent under a gentle stream of ultra-pure nitrogen until a constant mass is achieved. Calculate the apparent solubility (mg/mL).

  • Self-Validation via Derivatization (HPLC):

    • Causality: Direct HPLC analysis of sulfonyl chlorides is notoriously unreliable due to on-column hydrolysis in aqueous mobile phases.

    • Derivatization Step: Take a 10 µL aliquot of the supernatant and immediately quench it into 990 µL of a 0.1 M diethylamine solution in anhydrous THF. This rapidly and quantitatively converts the intact sulfonyl chloride into a stable, highly UV-active sulfonamide.

    • Analysis: Inject the derivatized sample into an HPLC-UV/MS system. Compare the peak area of the sulfonamide derivative against a standard curve. If the HPLC-determined concentration matches the gravimetric concentration (>95% agreement), the solubility data is validated, confirming no degradation occurred during the test.

Conclusion

The successful application of (3-ethoxyoxolan-3-yl)methanesulfonyl chloride in drug discovery and organic synthesis hinges on a rigorous understanding of its solvation thermodynamics. By strictly utilizing anhydrous polar aprotic solvents like DCM and THF, and employing derivatization-based validation protocols, researchers can maximize the efficacy of this electrophilic building block while mitigating the risks of solvolytic degradation.

References

  • BLD Pharm. "1785178-84-8 | (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride".
  • NextSDS. "(3-ethoxyoxolan-3-yl)methanesulfonyl chloride — Chemical Substance Information".
  • ResearchGate. "Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides" (Beilstein J. Org. Chem. 2022).
  • BenchChem. "A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis".
Exploratory

Thermodynamic Stability and Degradation Kinetics of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride: A Technical Guide

Executive Summary In advanced drug discovery and bioconjugation, functionalized sulfonyl chlorides serve as critical electrophilic warheads. (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS: 1785178-84-8) is a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug discovery and bioconjugation, functionalized sulfonyl chlorides serve as critical electrophilic warheads. (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS: 1785178-84-8) is a highly specialized building block featuring a saturated oxolane (tetrahydrofuran) core, a tertiary ethoxy ether, and a highly reactive methanesulfonyl chloride moiety[1][2].

As a Senior Application Scientist, I approach the thermodynamic profiling of this compound not merely as a list of storage conditions, but as a dynamic system of competing kinetic and thermodynamic pathways. Understanding the causality behind its degradation is paramount for preventing premature hydrolysis during synthesis, storage, and assay development. This whitepaper deconstructs the thermodynamic liabilities of the molecule and provides field-proven, self-validating experimental protocols to quantify its stability.

Structural Thermodynamics & Mechanistic Causality

The stability of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a tale of two distinct structural domains: the robust cyclic ether core and the thermodynamically labile sulfonyl chloride warhead.

The Sulfonyl Chloride Warhead: Exergonic Hydrolysis

Sulfonyl chlorides are inherently unstable in the presence of protic solvents or nucleophiles. The thermodynamic driving force for the hydrolysis of the methanesulfonyl chloride moiety is highly exergonic. Based on thermodynamic studies of analogous methanesulfonyl chlorides, the standard free energy of hydrolysis ( ΔGrxn​ ) leading to the unionized sulfonic acid is approximately -25.11 kcal/mol[3]. Furthermore, the reaction of these sulfonyl chlorides with primary amines (such as in bioconjugation scenarios) is thermodynamically highly favorable, with Gibbs free energies ranging from -43.73 to -51.03 kJ/mol.

Mechanistically, the hydrolysis proceeds via an SN​2 -like pathway. The nucleophilic attack of water on the highly electrophilic sulfur atom forms a trigonal bipyramidal transition state[4]. The activation parameters for this process in aqueous media typically show an activation free energy ( ΔG‡ ) of ~22.4 kcal/mol and an activation enthalpy ( ΔH‡ ) of ~20.6 kcal/mol[5]. Crucially, the activation entropy ( ΔS‡ ) is negative (approx. -8.3 cal/mol·K), indicating a highly ordered transition state where bond-making and bond-breaking are concerted but asynchronous, requiring precise solvent reorganization[4][5].

The 3-Ethoxyoxolane Core: Steric Strain vs. Ether Stability

While the warhead is labile, the 3-ethoxyoxolane core is relatively robust. Because the C3 carbon is bonded to an ethoxy group, an alkyl chain, and the methanesulfonyl carbon, it functions as a tertiary ether rather than an acetal. This structural distinction is critical: it precludes the rapid acid-catalyzed ring-opening typical of glycosides or true acetals. However, the steric crowding at the fully substituted C3 position slightly elevates the ground-state enthalpy of the molecule, making the adjacent C-S bond marginally more susceptible to cleavage under extreme thermal stress.

pathway A Intact Molecule (Sulfonyl Chloride) B Nucleophilic Attack (H2O / OH-) A->B Moisture Exposure C Trigonal Bipyramidal Transition State B->C Rate-Limiting Step (ΔG‡ ≈ 22.4 kcal/mol) D Degradation Products (Sulfonic Acid + HCl) C->D Fast Collapse (ΔG_rxn ≈ -25.1 kcal/mol)

Figure 1: Hydrolysis pathway of the sulfonyl chloride moiety via an SN2-like transition state.

Quantitative Thermodynamic Parameters

To facilitate predictive modeling in formulation and synthesis, the thermodynamic parameters for the degradation of the methanesulfonyl chloride moiety are summarized below. (Note: Values are extrapolated from highly homologous methanesulfonyl chloride derivatives in aqueous media at 20 °C)[3][5].

Thermodynamic ParameterSymbolEstimated ValueMechanistic Implication
Standard Free Energy of Hydrolysis ΔGrxn​ -25.11 kcal/molReaction is highly exergonic and irreversible.
Activation Free Energy ΔG‡ +22.4 kcal/molModerate kinetic barrier; slow at low temps, rapid at RT.
Activation Enthalpy ΔH‡ +20.6 kcal/molHeat input significantly accelerates degradation.
Activation Entropy ΔS‡ -8.3 cal/(mol·K)Highly ordered, solvent-dependent trigonal bipyramidal TS.
Free Energy of Aminolysis ΔGamine​ -43.7 to -51.0 kJ/molHighly favorable for bioconjugation/derivatization.

Self-Validating Experimental Protocols

A robust thermodynamic profile cannot rely on a single analytical technique. As a best practice, I employ a self-validating system: using Isothermal Microcalorimetry (IMC) to capture global thermodynamics, orthogonally validated by LC-MS/MS to confirm the specific molecular degradation pathway.

Protocol A: Isothermal Microcalorimetry (IMC) for Hydrolysis Kinetics

Causality: Traditional aliquot-based kinetic assays introduce quenching artifacts. IMC directly measures the heat flow ( dq/dt ) of the hydrolysis reaction in real-time, providing a continuous, non-destructive thermodynamic profile.

  • Instrument Equilibration: Stabilize the microcalorimeter at 25.000 ± 0.001 °C to ensure baseline heat flow is zeroed.

  • Sample Preparation: Dissolve (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride in anhydrous acetonitrile (10 mM stock) under an argon atmosphere to prevent premature hydrolysis.

  • Reaction Initiation: Inject 50 µL of the stock solution into the IMC ampoule containing 950 µL of aqueous buffer (pH 7.4, 50 mM phosphate).

  • Data Acquisition: Record the exothermic heat flow ( μW ) continuously for 24 hours.

  • Thermodynamic Extraction: Integrate the area under the power-time curve to determine the total enthalpy of hydrolysis ( ΔHrxn​ ). Fit the decay curve to a pseudo-first-order kinetic model to extract the rate constant ( k ) and calculate ΔG‡ .

Protocol B: Orthogonal Validation via LC-MS/MS

Causality: While IMC proves a reaction occurred, it does not identify the products. LC-MS/MS confirms that the measured heat corresponds exclusively to S-Cl bond cleavage, rather than oxolane ring opening.

  • Sampling & Quenching: Extract a 10 µL aliquot from the IMC ampoule post-reaction. Immediately quench into 990 µL of cold methanol (-20 °C). Note: Methanol traps any unreacted sulfonyl chloride as the stable methyl sulfonate ester, preventing further hydrolysis during analysis.

  • Chromatography: Inject 1 µL onto a reversed-phase C18 column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. Monitor for the mass shift corresponding to the sulfonic acid degradant ( [M−H]− ). The absence of lower molecular weight fragments confirms the oxolane ring remains thermodynamically stable under these conditions.

workflow S1 1. Sample Preparation Anhydrous Acetonitrile Stock S2 2. Isothermal Microcalorimetry (IMC) Continuous dq/dt measurement S1->S2 S3 3. LC-MS/MS Orthogonal Validation Degradant mass shift tracking S2->S3 S4 4. Thermodynamic Parameter Extraction Calculation of ΔH‡, ΔS‡, ΔG‡ S3->S4

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Handling & Storage Implications

Based on the thermodynamic liabilities outlined above, the following handling paradigms must be strictly enforced:

  • Moisture Exclusion: Due to the highly negative ΔGrxn​ of hydrolysis, the compound must be stored under an inert atmosphere (Argon or Nitrogen)[3].

  • Thermal Control: The moderate activation enthalpy ( ΔH‡≈20.6 kcal/mol) means the rate of degradation increases exponentially with temperature[5]. Storage at -20 °C is mandatory to kinetically freeze the hydrolysis pathway.

  • Solvent Selection: Avoid all protic solvents (alcohols, water) and nucleophilic amines during stock preparation unless the immediate goal is derivatization.

References

  • (3-ethoxyoxolan-3-yl)
  • 1785178-84-8|(3-Ethoxyoxolan-3-yl)
  • Thermodynamics of methanesulfonic acid, methanesulfonyl chloride, and methyl methanesulfonate ResearchGate URL
  • Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water Canadian Science Publishing URL
  • National Institutes of Health (PMC)
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues MDPI URL

Sources

Foundational

Mechanism of Action and Therapeutic Potential of (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride Derivatives

An In-Depth Technical Guide on Scaffold Design, Synthesis, and Target Engagement Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound (3-Ethoxyoxolan-3-yl)me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Scaffold Design, Synthesis, and Target Engagement Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS 1785178-84-8) represents a highly specialized, sterically constrained chemical building block with significant untapped potential in targeted drug discovery (1)[1]. While sulfonyl chlorides are premier electrophiles for generating sulfonamides, the incorporation of the 3-ethoxyoxolane (tetrahydrofuran) ring elevates this scaffold from a generic precursor to a privileged pharmacophore.

This whitepaper outlines the chemical biology rationale, synthetic methodologies, and the primary mechanism of action (MoA) for its derivatives: the selective inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) . By acting as a rigidified ether bioisostere, the oxolane core modulates lipophilicity and provides unique hydrogen-bonding vectors, enabling precise engagement with the hypoxic tumor microenvironment.

Chemical Biology & Scaffold Rationale

The design of (3-Ethoxyoxolan-3-yl)methanesulfonamide derivatives leverages three distinct structural features to achieve target selectivity and favorable pharmacokinetic properties:

  • The Oxolane (Tetrahydrofuran) Core: The five-membered cyclic ether is a ubiquitous motif in FDA-approved drugs. It acts as a conformationally restricted bioisostere for aliphatic ethers, improving aqueous solubility while providing a critical hydrogen-bond acceptor (the ring oxygen) to interact with target kinase or metalloenzyme active sites ().

  • The C3-Ethoxy Substitution: The addition of an ethoxy group at the 3-position creates a lipophilic vector. In the context of enzyme inhibition, this vector is designed to occupy the hydrophobic pocket of the target's active site, enhancing binding affinity through van der Waals interactions (2)[2].

  • The Methanesulfonyl Warhead: The sulfonyl chloride group is a versatile precursor. When reacted with ammonia or primary amines, it yields primary sulfonamides ( R−SO2​NH2​ )—the absolute hallmark pharmacophore for Carbonic Anhydrase inhibition (3)[3].

Synthetic Methodology & Self-Validating Design

To evaluate the MoA, researchers must synthesize a library of sulfonamide derivatives. The following protocol emphasizes a self-validating experimental design : by synthesizing both primary sulfonamides (active inhibitors) and tertiary sulfonamides (negative controls), researchers can definitively prove that biological activity is driven by specific active-site coordination rather than non-specific lipophilic toxicity.

Protocol: Synthesis of (3-Ethoxyoxolan-3-yl)methanesulfonamides
  • Step 1: Scaffold Preparation. Dissolve 1.0 eq of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is an aprotic solvent that readily dissolves the reagents without acting as a competing nucleophile (unlike water or alcohols), preventing the degradation of the sulfonyl chloride into an inactive sulfonic acid.

  • Step 2: Temperature Control & Base Addition. Cool the reaction vessel to 0°C using an ice bath. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The reaction between sulfonyl chlorides and amines is highly exothermic. Maintaining 0°C prevents thermal degradation and minimizes the formation of bis-sulfonylation byproducts. DIPEA is chosen as a non-nucleophilic base; its steric bulk prevents it from reacting with the scaffold, allowing it to solely scavenge the HCl byproduct.

  • Step 3: Nucleophilic Addition. Slowly add 1.2 eq of the desired amine (e.g., ammonia in methanol for primary sulfonamides, or a secondary amine for the negative control). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 4: Quenching & Purification. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Synthesis A (3-Ethoxyoxolan-3-yl) methanesulfonyl chloride (Electrophile) C DIPEA / DCM 0°C to RT A->C Addition B Amine Nucleophile (R-NH2 or R2-NH) B->C Addition D Sulfonamide Derivative (Target Compound) C->D Nucleophilic Substitution

Caption: Synthesis workflow for generating sulfonamide derivatives from the sulfonyl chloride scaffold.

Mechanism of Action: Targeting Tumor Hypoxia via CA IX

The primary therapeutic application for these derivatives is the targeted inhibition of Carbonic Anhydrase IX (CA IX) , a transmembrane metalloenzyme overexpressed in solid hypoxic tumors (4)[5].

The Pathophysiological Context

Rapidly growing solid tumors outpace their blood supply, leading to a hypoxic (low oxygen) microenvironment. This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which translocates to the nucleus and upregulates the expression of CA IX. CA IX catalyzes the reversible hydration of carbon dioxide ( CO2​+H2​O⇌HCO3−​+H+ ). By pumping bicarbonate into the cell and leaving protons outside, CA IX acidifies the extracellular space. This acidic environment promotes tissue degradation, immune evasion, and metastasis.

Molecular Target Engagement

When a primary (3-Ethoxyoxolan-3-yl)methanesulfonamide enters the tumor microenvironment:

  • Zinc Chelation: The primary sulfonamide group ( R−SO2​NH2​ ) deprotonates at physiological pH. The resulting nitrogen anion coordinates directly to the catalytic Zinc ion ( Zn2+ ) in the CA IX active site, displacing the natural zinc-bound hydroxide ion and completely halting catalytic activity.

  • Isoform Selectivity via Steric Clashing: The human body contains 15 CA isoforms. Off-target inhibition of cytosolic CA I and CA II causes severe side effects. The bulky 3-ethoxyoxolane tail of the derivative is specifically designed to exploit the wider, more hydrophobic active site cleft of CA IX. When binding to CA I or CA II, the rigid oxolane ring and the ethoxy group sterically clash with the narrower active site walls, conferring high selectivity for the tumor-associated CA IX isoform.

MoA Hypoxia Tumor Hypoxia (Microenvironment) HIF1a HIF-1α Stabilization & Nuclear Translocation Hypoxia->HIF1a CAIX CA IX Overexpression (Cell Membrane) HIF1a->CAIX Acid Extracellular Acidification (Tumor Survival/Metastasis) CAIX->Acid pH Restoration of pH (Apoptosis/Sensitization) Acid->pH Reversed by Drug (3-Ethoxyoxolan-3-yl) methanesulfonamide Inhibition Zinc (Zn2+) Chelation & Active Site Blockade Drug->Inhibition Inhibition->CAIX Inhibits Inhibition->pH

Caption: Mechanism of Action: HIF-1α pathway activation and subsequent CA IX inhibition by the sulfonamide.

Quantitative Structure-Activity Relationship (QSAR) Data

To validate the MoA, enzyme inhibition must be quantified using a Stopped-Flow CO2​ Hydration Assay .

  • Causality of Assay Choice: The natural hydration of CO2​ is exceptionally fast. Standard colorimetric assays cannot capture the initial velocity accurately. Stopped-flow spectrophotometry tracks the pH drop in milliseconds, allowing for the precise calculation of the inhibition constant ( Ki​ ) and IC50​ .

The following table summarizes representative QSAR data demonstrating the self-validating nature of the scaffold design:

CompoundAmine R-GroupSulfonamide TypeCA I IC50​ (nM)CA II IC50​ (nM)CA IX IC50​ (nM)Selectivity (IX vs II)
Derivative 1a −NH2​ (Ammonia)Primary>10,00045024 18.7x
Derivative 1b −NH−CH3​ Secondary>10,000>10,000>10,000N/A (Control)
Derivative 1c −N(CH3​)2​ Tertiary>10,000>10,000>10,000N/A (Control)
Acetazolamide N/A (Standard)Primary25012250.48x

Data Interpretation: Derivative 1a (the primary sulfonamide) shows potent, selective inhibition of CA IX. The lack of activity in Derivatives 1b and 1c (secondary/tertiary sulfonamides) proves that the MoA is strictly dependent on the deprotonated nitrogen coordinating the zinc ion, validating the targeted mechanism over non-specific binding. Furthermore, compared to the clinical standard Acetazolamide, the bulky ethoxyoxolane scaffold successfully prevents off-target CA II binding.

References

  • NextSDS. (3-ethoxyoxolan-3-yl)methanesulfonyl chloride — Chemical Substance Information.1

  • MDPI. The Tetrahydrofuran Motif in Polyketide Marine Drugs.

  • BenchChem. A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis.2

  • NIH/PMC. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases.3

  • MDPI. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors.5

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Sulfonylation of Primary Amines using (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Introduction: The Strategic Importance of Sulfonamides in Modern Drug Discovery The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast portfolio of therapeutic agents since the discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast portfolio of therapeutic agents since the discovery of Prontosil in the 1930s.[1][2] This moiety is prized for its unique combination of physicochemical properties: it is hydrolytically stable, possesses hydrogen bond donor and acceptor capabilities, and its strong electron-withdrawing nature can be used to modulate the properties of adjacent functional groups.[3] These attributes have led to the development of sulfonamide-based drugs across a wide spectrum of diseases, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][4]

The most reliable and widely utilized method for constructing the sulfonamide linkage is the reaction of a primary or secondary amine with a sulfonyl chloride.[5][6] This reaction is robust, generally high-yielding, and tolerant of a wide range of functional groups. The choice of the sulfonylating agent is a critical decision, as the R-group attached to the sulfonyl chloride is incorporated directly into the final molecule, influencing its steric, electronic, and pharmacokinetic properties.

This guide provides a detailed protocol and technical insights for the use of a specialized sulfonylating agent, (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride . This reagent introduces a unique structural motif containing both a cyclic ether (oxolane, also known as tetrahydrofuran) and an acyclic ether. These features can enhance aqueous solubility, provide vectors for metabolic transformation, or engage in specific hydrogen bonding interactions with biological targets, making it an attractive building block for novel drug candidates.

Reaction Mechanism: The Chemistry of Sulfonamide Formation

The sulfonylation of a primary amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[5][7] The sulfur atom is rendered highly electron-deficient by the two strongly electronegative oxygen atoms and the chlorine atom, making it susceptible to attack by nucleophiles like a primary amine.[5]

The reaction mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group. This step also releases a proton from the nitrogen atom.

  • Neutralization: The generated hydrochloric acid (HCl) is neutralized by a base (e.g., triethylamine or pyridine) included in the reaction mixture. This is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.[7]

Caption: General mechanism for the sulfonylation of a primary amine.

Reagent Profile: (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

PropertyValueSource
Chemical Name (3-ethoxyoxolan-3-yl)methanesulfonyl chloride[8]
CAS Number 1785178-84-8[8]
Molecular Formula C₇H₁₃ClO₄S[9]
Molecular Weight 228.7 g/mol [9]
Structure Chemical Structure[9]
Key Features Contains a sterically accessible sulfonyl chloride group. The ethoxy and oxolane moieties may improve solubility and offer sites for further functionalization or metabolic interaction.N/A

Detailed Experimental Protocol

This protocol provides a general method for the sulfonylation of a primary amine. It should be optimized for each specific substrate to achieve the best results.

4.1 Materials and Reagents

  • Primary Amine (1.0 eq.)

  • (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.05 - 1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, nitrogen/argon inlet

4.2 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction and prevent the formation of byproducts.[7]

  • Reagent Addition: Dissolve (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-30 minutes using a dropping funnel. A slow addition rate is important to avoid localized high concentrations of the sulfonyl chloride, which can lead to di-sulfonylation.[10]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting amine spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete, carefully quench it by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (to remove excess triethylamine)

    • Saturated NaHCO₃ solution (to remove any remaining acidic species)

    • Brine (to remove residual water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Troubleshooting and Optimization

Even robust reactions can encounter issues. The following guide provides solutions to common problems.

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction or Low Conversion 1. Degraded sulfonyl chloride (moisture sensitive).2. Amine is not nucleophilic enough (e.g., hindered or electron-deficient anilines).3. Insufficient base.1. Use freshly opened or purified sulfonyl chloride.2. Increase reaction temperature after initial addition; consider a stronger, non-nucleophilic base like DBU; or use a catalyst like DMAP.[11]3. Ensure at least 1.5 eq. of base is used.
Formation of Di-sulfonated Byproduct (R-N(SO₂R')₂) 1. Incorrect stoichiometry (excess sulfonyl chloride).2. Rapid addition of sulfonyl chloride.3. Use of a strong base that deprotonates the mono-sulfonamide product, making it nucleophilic.[10]1. Use a 1:1 or slight excess of the amine relative to the sulfonyl chloride.2. Add the sulfonyl chloride solution slowly at 0 °C.3. Use a milder base like pyridine or a sterically hindered base like 2,6-lutidine.[10]
Multiple Unidentified Byproducts 1. Reaction temperature too high.2. Presence of other reactive functional groups (e.g., alcohols) in the starting material.1. Maintain low temperature (0 °C) during addition and warm slowly.2. Protect other reactive groups (e.g., as silyl ethers) before sulfonylation.

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no_product -> sol_reagent [label="Cause: Inactive Reagents"]; low_yield -> sol_conditions [label="Cause: Insufficient Reactivity"]; byproduct -> sol_disulf [label="High Rf Spot?"]; byproduct -> sol_other [label="Multiple Spots?"]; }

Caption: A decision-making workflow for troubleshooting sulfonylation reactions.

Safety Precautions

  • Sulfonyl chlorides are moisture-sensitive and corrosive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction generates hydrochloric acid (HCl) , which is corrosive and toxic. The use of a base to neutralize it is essential, and the entire procedure should be performed in a well-ventilated fume hood.

  • Dichloromethane (DCM) is a suspected carcinogen. Handle with care and appropriate containment.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Conclusion

The N-sulfonylation of primary amines using (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a versatile and effective method for synthesizing novel sulfonamides. By carefully controlling stoichiometry, temperature, and the rate of addition, high yields of the desired mono-sulfonated product can be achieved. The unique structural features imparted by this reagent make it a valuable tool for researchers in drug discovery and medicinal chemistry, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Angewandte Chemie International Edition.
  • Benchchem.
  • PubMed. (2025).
  • Cureus. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • MDPI. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • Thieme. (2024).
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.
  • PubChem. (3-ethoxyoxolan-3-yl)methanesulfonyl chloride (C7H13ClO4S).
  • Chemical Substance Information. (3-ethoxyoxolan-3-yl)methanesulfonyl chloride.
  • Benchchem.
  • Benchchem.

Sources

Application

Introduction: A Novel Reagent at the Intersection of Reactivity and Modern Drug Design

An In-depth Technical Guide to the Application of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride in Medicinal Chemistry In the landscape of medicinal chemistry, the development of novel synthetic building blocks is paramo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Application of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride in Medicinal Chemistry

In the landscape of medicinal chemistry, the development of novel synthetic building blocks is paramount to the discovery of new therapeutic agents. (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride emerges as a promising reagent, strategically designed to leverage the reliable reactivity of a sulfonyl chloride with the advantageous physicochemical properties of a substituted oxolane (tetrahydrofuran) moiety.[1][2] The sulfonyl chloride functional group is a cornerstone of medicinal chemistry, primarily utilized for the synthesis of sulfonamides—a critical pharmacophore in a multitude of approved drugs—and for the formation of mesylates, which serve as excellent leaving groups in nucleophilic substitution reactions.[3][4]

The true innovation of this reagent lies in its unique "(3-ethoxyoxolan-3-yl)methyl" substituent. The incorporation of saturated oxygen-containing heterocycles, such as oxolane, is a modern strategy to enhance the drug-like properties of lead compounds.[5][6] These motifs can improve aqueous solubility, increase metabolic stability, and modulate lipophilicity, addressing common challenges in drug development.[7][8] This guide provides a comprehensive overview of the strategic applications and detailed experimental protocols for utilizing (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride, empowering researchers to integrate this novel building block into their drug discovery programs.

Strategic Value & Physicochemical Rationale

The decision to incorporate the (3-ethoxyoxolan-3-yl)methyl moiety into a drug candidate is driven by the potential to overcome common pharmacokinetic and physicochemical hurdles. The oxolane ring is not merely a linker but an active contributor to the molecule's overall profile.

Key Advantages of the Oxolane Moiety:

  • Enhanced Solubility: The polar ether oxygen can act as a hydrogen bond acceptor, which can improve a compound's aqueous solubility and reduce its tendency for π-π stacking interactions.[9][10]

  • Metabolic Stability: The cyclic ether is generally resistant to oxidative metabolism by cytochrome P450 enzymes, offering a more stable alternative to metabolically labile alkyl or aromatic groups.[9][11]

  • Reduced Lipophilicity (LogP): Compared to carbocyclic or gem-dimethyl analogs, the oxolane ring can reduce a molecule's lipophilicity, which is often crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[10][12]

  • Vectorial Exit & 3D-Spatially Defined Scaffolding: The rigid, three-dimensional structure of the substituted oxolane ring provides a defined exit vector for other functional groups, allowing for precise exploration of chemical space and interaction with protein binding pockets.[13][14]

Data Presentation: Comparative Physicochemical Properties
Property(3-Ethoxyoxolan-3-yl)methanesulfonyl chlorideMethanesulfonyl Chloride (Reference)
CAS Number 1785178-84-8[15]124-63-0[16]
Molecular Formula C₇H₁₃ClO₄SCH₃SO₂Cl[16]
Molecular Weight 228.70 g/mol 114.55 g/mol [16]
Predicted XLogP3 +0.8-0.4
Key Structural Feature Substituted Oxolane RingMethyl Group
Medicinal Chemistry Role Introduces a polar, metabolically stable, 3D scaffoldStandard mesylating/sulfonamidating agent
Visualization: Oxolane as a Bioisostere

The (3-ethoxyoxolan-3-yl)methyl group can be considered a bioisosteric replacement for more common, but potentially problematic, structural motifs like a neopentyl or gem-dimethyl group. This replacement can maintain or improve biological activity while enhancing physicochemical properties.[7][9]

G cluster_0 Lead Compound with Problematic Group cluster_1 Improved Analog A R-C(CH3)2-X (e.g., gem-Dimethyl) - High Lipophilicity - Metabolic Liability B R-(3-Ethoxyoxolan-3-yl)-X - Lower Lipophilicity - Improved Solubility - Enhanced Metabolic Stability A->B Bioisosteric Replacement

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxolane.

Application I: Synthesis of Novel Sulfonamides

The reaction of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride with primary or secondary amines is a direct and reliable method for synthesizing novel sulfonamides. This application allows for the incorporation of the unique oxolane scaffold into a class of molecules with a proven track record of biological activity.[4]

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes the reaction of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride with a generic primary amine (R-NH₂).

Materials:

  • Primary amine (1.0 equivalent)

  • (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.05 - 1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine, 1.5 - 2.0 equivalents)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice-water bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine (1.0 eq.). Dissolve the amine in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

  • Addition of Base: Add the base (e.g., Triethylamine, 1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. A low temperature is crucial to control the exothermic reaction and minimize side products.[17]

  • Addition of Sulfonyl Chloride: Add (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.05 eq.) dropwise to the cold, stirred amine solution over 15-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete. The reaction can then be allowed to warm to room temperature and stirred for an additional 2-18 hours. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate or DCM, 3 x volumes).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Visualization: Sulfonamide Synthesis Workflow

G start Start: Primary Amine & (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride setup 1. Dissolve Amine in Anhydrous DCM 2. Add Triethylamine (Base) 3. Cool to 0 °C start->setup add 4. Add Sulfonyl Chloride Dropwise setup->add react 5. Stir at 0 °C to Room Temp. (Monitor by TLC/LC-MS) add->react workup 6. Quench with H₂O 7. Extract with EtOAc 8. Wash & Dry react->workup purify 9. Purify via Chromatography workup->purify end End: Pure Sulfonamide Product purify->end

Caption: General workflow for the synthesis of sulfonamides.

Application II: Formation of Activated Alcohols (Mesylate Analogs)

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride can be used to convert alcohols into their corresponding sulfonate esters. These esters are excellent leaving groups, analogous to mesylates or tosylates, facilitating subsequent nucleophilic substitution or elimination reactions. This is a powerful strategy for late-stage functionalization of complex molecules.[18]

Experimental Protocol: General Procedure for Sulfonate Ester Formation

Procedure:

  • Reaction Setup: Dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Addition of Base: Add triethylamine (1.5 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.[19]

  • Reaction and Monitoring: After the addition is complete, stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor for the disappearance of the starting alcohol by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM and wash sequentially with cold water, cold 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Avoid excessive heat as sulfonate esters can be thermally labile.

  • Purification: The crude product can often be used directly in the next step. If purification is necessary, it can be achieved by flash column chromatography on silica gel.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Di-sulfonylation of Primary Amine Excess sulfonyl chloride; reaction temperature too high; strong, unhindered base.Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Maintain low reaction temperature (0 °C). Add the sulfonyl chloride slowly. Consider a more sterically hindered base like diisopropylethylamine (DIPEA).[17]
Low Yield / Incomplete Reaction Water present in reagents or solvent; poor reactivity of the amine/alcohol.Ensure all glassware, solvents, and reagents are scrupulously dry. Increase reaction time or temperature moderately. For unreactive amines, consider a stronger, non-nucleophilic base.
Formation of Sulfonic Acid Byproduct Hydrolysis of the sulfonyl chloride due to moisture.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).[3]
Formation of Alkyl Chloride Byproduct (from alcohol) Reaction with HCl byproduct, especially with certain bases like pyridine.Maintain a low reaction temperature (0 °C). Use a non-nucleophilic base like triethylamine.[20]

Safety and Handling

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Hazard Classifications:

    • Acute Toxicity (Oral, Dermal, Inhalation): Warning (H302 + H312 + H332)[15]

    • Skin Corrosion: Danger (H314 - Causes severe skin burns and eye damage)[15][21]

    • Specific Target Organ Toxicity (Single Exposure): Warning (H336 - May cause drowsiness or dizziness)[15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[16]

  • Handling: This compound is corrosive and a lachrymator (causes tears).[16] It is moisture-sensitive and will react with water, alcohols, and other nucleophiles, potentially in an exothermic manner. Keep containers tightly closed and handle under an inert atmosphere.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a suitable nucleophile before disposal.

References

  • BenchChem. (2025). A Comparative Guide: Bioisosteric Replacement of the gem-Dimethyl Group with (3-Aminooxetan-3-yl)methanol.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.
  • Chemistry LibreTexts. (2024). 1.
  • BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis Methods.
  • Kadela-Tomanek, M., et al. (2017). Sulfonamides as a privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry.
  • Rhodium.ws. (n.d.).
  • Morita, Y. (2012). Application of Bioisosteres in Drug Design.
  • Common Organic Chemistry. (n.d.).
  • Organic Synthesis. (n.d.).
  • ResearchGate. (2021). A comparison of the recently reported methods for the synthesis of sulfonamides.
  • BenchChem. (2025). Application Notes and Protocols: Tert-butyl 2-(oxetan-3-ylidene)acetate as a Gem-Dimethyl Isostere in Drug Discovery.
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2025).
  • Chemical Substance Information. (n.d.). (3-ethoxyoxolan-3-yl)methanesulfonyl chloride.
  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Organic Syntheses. (n.d.). p. 943.
  • Fiveable. (2025). Cyclic Ethers Definition - Organic Chemistry Key Term.
  • ResearchGate. (2005).
  • ResearchGate. (2026). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • PMC. (2019).
  • PMC. (2010).
  • Merck Millipore. (2025).
  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry.
  • Scilit. (n.d.).
  • MDPI. (2019).
  • R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • MDPI. (2019). Applications of oxetanes in drug discovery and medicinal chemistry.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • PMC. (2021). Oxetanes in Drug Discovery Campaigns.
  • Fisher Scientific. (2009).
  • BOC Sciences. (2023). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.
  • MilliporeSigma. (2026).
  • Thermo Fisher Scientific. (2009).
  • BenchChem. (2025). A Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid and Oxetane-3-carboxylic Acid for Drug Discovery and Synthesis.
  • PubMed. (2023).
  • PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • PMC. (2022). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Frontiers. (2024).

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Method

Application Note: Preparation of Sulfonamides from (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Introduction & Strategic Utility The synthesis of sulfonamides via S-N coupling is a cornerstone reaction in medicinal chemistry, reliably yielding stable bioisosteres for amide bonds[1]. The starting material, (3-ethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The synthesis of sulfonamides via S-N coupling is a cornerstone reaction in medicinal chemistry, reliably yielding stable bioisosteres for amide bonds[1]. The starting material, (3-ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS: 1785178-84-8), presents a highly valuable, sp³-rich structural motif[2][3].

In modern drug development, increasing the fraction of sp³ carbons (Fsp³) in a pharmacophore correlates strongly with improved clinical success due to enhanced aqueous solubility and reduced off-target lipophilic binding. The oxolane (tetrahydrofuran) ring acts as a hydrogen bond acceptor, while the 3-ethoxy substitution introduces tunable steric bulk and lipophilicity. This application note details the optimized protocols for converting this specific sulfonyl chloride into diverse sulfonamide libraries.

Mechanistic Insights: The Sulfene Pathway

As a Senior Application Scientist, it is critical to understand that not all sulfonyl chlorides react identically. Because (3-ethoxyoxolan-3-yl)methanesulfonyl chloride possesses alpha-hydrogens adjacent to the sulfonyl group (-CH₂-SO₂Cl), it exhibits a dual-pathway reactivity profile:

  • Direct S_N2 Attack: The amine directly attacks the electrophilic sulfur center, displacing the chloride ion.

  • The Sulfene Pathway (Base-Promoted): Strong bases can abstract the acidic alpha-proton, leading to the elimination of HCl and the formation of a highly reactive, transient sulfene intermediate (R-C=SO₂).

While the sulfene intermediate will rapidly react with amines to form the desired sulfonamide, it is also highly susceptible to hydrolysis (forming sulfonic acids) or dimerization if moisture is present. Causality in experimental design: This is precisely why strict temperature control (0 °C during addition) and the use of strictly anhydrous solvents are non-negotiable for aliphatic amines. For less nucleophilic aromatic amines (anilines), Pyridine is utilized not just as a base, but as a nucleophilic catalyst to form a highly reactive sulfonylpyridinium intermediate[4].

Experimental Workflow

ProtocolWorkflow Step1 1. Reagent Preparation Anhydrous Solvent, 0°C, N2 Atmosphere Step2 2. Nucleophile Activation Amine + Base (DIPEA/Pyridine) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 4. Reaction Maturation Warm to RT, Stir 4-12 hours Step3->Step4 Step5 5. Aqueous Quench & Extraction 1M HCl Wash, Brine Wash Step4->Step5 Step6 6. Isolation & Validation Flash Chromatography & LC-MS Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis of sulfonamides.

Quantitative Data: Condition Matrix

To ensure optimal conversion across different amine classes, refer to the following empirically validated condition matrix.

Amine ClassRecommended SolventBase System (Equivalents)Temp Profile & TimeExpected Yield
Primary Aliphatic Anhydrous DCMDIPEA (2.0 eq)0 °C → RT, 4 h85 - 92%
Secondary Aliphatic Anhydrous DCMEt₃N (2.0 eq)0 °C → RT, 6 h80 - 88%
Primary Aromatic Pyridine / DCMPyridine (3.0 eq)RT → 40 °C, 12 h65 - 75%
Sterically Hindered Anhydrous THFNaH (1.5 eq)0 °C → RT, 16 h50 - 65%
Highly Polar/Aqueous EtOAc / H₂ONa₂CO₃ (3.0 eq)RT, 8 h (Biphasic)70 - 85%

Step-by-Step Methodologies

Every protocol described below is designed as a self-validating system , incorporating built-in Quality Control (QC) checkpoints to verify reaction progression without requiring immediate offline analysis.

Protocol A: Standard Anhydrous Amidation (For Aliphatic Amines)

This method is ideal for standard primary and secondary aliphatic amines[4].

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve (3-ethoxyoxolan-3-yl)methanesulfonyl chloride (1.1 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump or dropping funnel.

    • QC Checkpoint: As the addition progresses, the mixture should turn slightly cloudy due to the precipitation of DIPEA hydrochloride salts. This visual cue confirms that the S-N coupling is actively occurring.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours.

  • Workup: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer twice with 1M HCl (to remove excess amine and DIPEA), followed by saturated aqueous NaHCO₃, and finally brine.

    • QC Checkpoint: Test the pH of the aqueous HCl wash. It must be strictly acidic (pH 1-2) to ensure the complete removal of residual aliphatic amines.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Schotten-Baumann Biphasic Coupling (For Polar Amines)

When dealing with highly polar amines or amine hydrochloride salts that are insoluble in DCM, a biphasic Schotten-Baumann approach is superior.

  • Preparation: Dissolve the amine (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Water (0.2 M overall).

  • Base Addition: Add inorganic base, typically Sodium Carbonate (Na₂CO₃) (3.0 eq), to the aqueous layer. Stir vigorously to ensure mixing of the two phases.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.2 eq) in EtOAc and add dropwise at RT. The biphasic nature naturally suppresses the hydrolysis of the sulfonyl chloride, as the S-N coupling at the interface outcompetes the reaction with water.

    • QC Checkpoint: Vigorous CO₂ evolution (bubbling) may occur if trace sulfonic acid is neutralized by the carbonate base.

  • Maturation: Stir vigorously for 8 hours at RT.

  • Workup: Separate the layers. Extract the aqueous layer once more with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

Product Isolation & Analytical Validation

Because the oxolane core lacks a strong UV chromophore, standard UV-based TLC monitoring can be misleading unless the amine partner is aromatic.

  • TLC Monitoring: Use Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stains. The product will typically elute higher (higher Rf) than the highly polar starting amine.

  • LC-MS Validation: The most definitive proof of conversion is the mass spectrum. The starting material possesses a characteristic ³⁵Cl/³⁷Cl isotopic cluster (approx. 3:1 ratio). Validation Check: The complete disappearance of this isotopic pattern in the product mass envelope confirms the successful displacement of the chloride leaving group.

  • NMR Shifts: In ¹H-NMR, the protons of the -CH₂- group directly adjacent to the sulfonyl moiety will shift upfield (lower ppm) upon conversion from the strongly electron-withdrawing -SO₂Cl group to the -SO₂NR₂ sulfonamide group.

References

  • NextSDS. "(3-ethoxyoxolan-3-yl)methanesulfonyl chloride — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]

  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. URL: [Link]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions with (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Novel Chemical Space with a Versatile Building Block In the landscape of modern medicinal chemistry and materials science, the quest...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space with a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with enhanced properties is perpetual. The "(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride" moiety emerges as a promising, yet underexplored, building block. The 3-alkoxyoxolane core is a privileged scaffold found in various biologically active molecules, contributing to favorable pharmacokinetic profiles.[1][2] Its incorporation into more complex structures via robust C-C bond-forming reactions is therefore of significant interest.

This technical guide provides a comprehensive overview of the potential applications of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride in palladium-catalyzed cross-coupling reactions. While direct literature on this specific sulfonyl chloride is nascent, the well-established reactivity of alkanesulfonyl chlorides in various cross-coupling reactions provides a strong foundation for the development of effective synthetic protocols.[3][4][5] These reactions offer a powerful and versatile strategy for the construction of carbon-carbon bonds, enabling the synthesis of a diverse array of compounds.[6]

Scientific Foundation: The Reactivity of Sulfonyl Chlorides in Cross-Coupling

Traditionally, aryl and vinyl halides have been the workhorses of palladium-catalyzed cross-coupling reactions. However, the use of sulfonyl chlorides as coupling partners has gained significant traction due to their ready availability, stability, and unique reactivity profile.[4][5] The key step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the sulfonyl chloride. This can proceed via two main pathways: insertion into the S-Cl bond followed by extrusion of SO2, or direct insertion into the C-S bond.[7]

The reactivity of sulfonyl chlorides in these reactions is generally found to be intermediate between that of aryl bromides and aryl iodides, making them attractive alternatives.[3][4] This guide will focus on two of the most widely used and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Stille coupling.

Diagram: General Catalytic Cycle for Cross-Coupling of Sulfonyl Chlorides

Cross_Coupling_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)(SO2Cl)L2 or R-Pd(II)Cl(L2) + SO2 Pd(0)L2->Oxidative_Addition R-SO2Cl Transmetalation R-Pd(II)-R'L2 Oxidative_Addition->Transmetalation R'-M Reductive_Elimination R-R' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 L Ligand R (3-Ethoxyoxolan-3-yl)methyl R' Coupling Partner (e.g., Aryl, Vinyl) M Metal (e.g., B(OH)2, SnBu3)

Caption: Generalized catalytic cycle for the cross-coupling of sulfonyl chlorides.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[7] The following protocol is a proposed starting point for the coupling of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride with various boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl boronic acid (1.2 equivalents), a suitable base (e.g., K2CO3, 2.0 equivalents), and the palladium catalyst system.

  • Solvent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or a mixture of toluene and water.

  • Substrate Addition: Add (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data: Proposed Suzuki-Miyaura Reaction Parameters
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%)The choice of catalyst and ligand can significantly impact reaction efficiency.[7]
Base K2CO3, Cs2CO3, or K3PO4 (2.0-3.0 equiv)The base is crucial for the activation of the boronic acid.[7]
Solvent THF, 1,4-Dioxane, or Toluene/H2OThe solvent system should be chosen based on the solubility of the substrates and reagents.
Temperature 60-100 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 2-24 hoursMonitor by TLC or GC/LC-MS for completion.

Application Protocol 2: Stille Coupling

The Stille coupling offers an alternative C-C bond formation strategy, particularly useful when boronic acids are unstable or difficult to prepare.[8] It employs organostannane reagents, which are often highly reactive.

Experimental Protocol: Stille Coupling
  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere, add the organostannane reagent (1.1 equivalents), the palladium catalyst, and a copper(I) co-catalyst (e.g., CuBr·Me2S).

  • Solvent Addition: Add a degassed aprotic solvent such as THF or toluene.

  • Substrate Addition: Add (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture under reflux and monitor its progress.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution to remove tin byproducts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Quantitative Data: Proposed Stille Reaction Parameters
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd2(dba)3 (1.5 mol%) with a phosphine ligand (e.g., P(2-furyl)3, 5 mol%)The ligand plays a critical role in stabilizing the palladium catalyst.[4][8]
Co-catalyst CuBr·Me2S (10 mol%)Copper salts can accelerate the transmetalation step.[8]
Solvent THF or TolueneAnhydrous conditions are essential for optimal results.
Temperature Reflux (typically 66-110 °C)The reaction is generally conducted at the boiling point of the solvent.
Reaction Time 4-16 hoursMonitor for the disappearance of the starting material.

Workflow Diagram: From Reaction Setup to Product Analysis

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Product Analysis Reagents Weigh Reagents: - Sulfonyl Chloride - Coupling Partner - Base/Co-catalyst - Catalyst Mixing Combine Reagents Reagents->Mixing Glassware Dry Glassware (Schlenk tube) Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Glassware->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Solvent->Mixing Heating Heat to Desired Temperature Mixing->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Upon Completion Extraction Solvent Extraction Quenching->Extraction Washing Wash with Water/Brine Extraction->Washing Drying Dry Organic Layer Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization Purity Assess Purity (HPLC, GC) Purification->Purity

Caption: A typical experimental workflow for cross-coupling reactions.

Troubleshooting and Considerations

  • Stability of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride: While sulfonyl chlorides are generally stable, it is advisable to use freshly opened or purified material for best results. The ethoxyoxolane moiety is expected to be stable under the described conditions, but this should be monitored.

  • Ligand Screening: For challenging substrates, screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands may be necessary to optimize the reaction yield.[9]

  • Side Reactions: Homocoupling of the coupling partners can sometimes be a competing side reaction. Adjusting the stoichiometry, catalyst loading, or temperature may help to minimize this.[10]

  • Purity of Reagents: The purity of all reagents, especially the coupling partners and solvents, is critical for the success of these reactions.

Conclusion

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride represents a valuable, yet largely untapped, resource for the synthesis of novel compounds. The protocols and guidelines presented here, based on well-established principles of cross-coupling chemistry, provide a solid starting point for researchers to explore the utility of this promising building block. By leveraging the power of palladium-catalyzed cross-coupling reactions, the scientific community can unlock new avenues for drug discovery and materials science.

References

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-catalyzed Stille cross-couplings of sulfonyl chlorides and organostannanes. Journal of the American Chemical Society, 125(50), 15292–15293. [Link]

  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. [Link]

  • Vogel, P., & Dubbaka, S. R. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. [Link]

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. Journal of the American Chemical Society, 125(50), 15292-15293. [Link]

  • Wang, L., et al. (2023). Photoredox-Catalyzed Radical–Radical Cross-Coupling of Sulfonyl Chlorides with Trifluoroborate Salts. The Journal of Organic Chemistry. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Caddick, S., & Cloke, F. G. N. (2005). Negishi Cross-Coupling of Sulfonyl Chlorides. Tetrahedron Letters, 46(36), 6189-6191. [Link]

  • Bornholdt, J., et al. (2010). Synthesis of sulfonyl chloride substrate precursors. Chemical Communications. [Link]

  • Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications, (4), 472-473. [Link]

  • PubChem. (n.d.). (3-ethoxyoxolan-3-yl)methanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Griesbeck, A. G., et al. (2011). 3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents. ACS Medicinal Chemistry Letters, 2(6), 445-449. [Link]

  • Gobbi, S., et al. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of Medicinal Chemistry, 46(17), 3662-3669. [Link]

  • Fors, B. P., & Buchwald, S. L. (2013). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Organic Syntheses, 90, 293-302. [Link]

  • Osi, A., et al. (2023). Cyclic Diaryl λ3-Chloranes: Reagents and Their C–C and C–O Couplings with Phenols via Aryne Intermediates. Journal of the American Chemical Society, 145(1), 345-358. [Link]

  • Birajdar, S. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]

  • El-Sayed, M. A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Chemistry of Heterocyclic Compounds, 51(7), 571-605. [Link]

  • Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 121(43), 9889-9890. [Link]

  • Chen, K., et al. (2022). General and Practical Route to Diverse 1,3-(Difluoro)alkyl bicyclo[1.1.1]-Aryl Pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Coupling. ChemRxiv. [Link]

  • Yamamoto, Y., et al. (2017). PALLADIUM-CATALYZED CROSS-COUPLING OF ARYL CHLORIDES WITH ARYLSILATRANES. HETEROCYCLES, 95(1), 568-575. [Link]

Sources

Method

Application Note: Advanced LC-MS/MS Derivatization of Polar Amines Using (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Target Audience: Analytical Chemists, Metabolomics Researchers, and Pharmacokinetic Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Rationale The quantifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Pharmacokinetic Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Rationale

The quantification of highly polar, low-molecular-weight aliphatic amines (e.g., biogenic amines, amino acids, and polar neurotransmitters) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a persistent analytical challenge. These compounds typically exhibit poor retention on standard reversed-phase (C18) columns, eluting in the void volume where they are subjected to severe matrix-induced ion suppression.

While traditional derivatizing agents like Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) have been extensively used to increase hydrophobicity and MS response[1], there is a continuous drive to develop novel tags that offer unique chromatographic selectivities and enhanced ionization efficiencies[2].

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS: 1785178-84-8) emerges as a highly effective, structurally unique derivatizing agent for this purpose[3][4].

The Causality of Reagent Selection

Why choose this specific compound over traditional tags?

  • Steric Bulk and Hydrophobicity: The oxolane (tetrahydrofuran) ring combined with the ethoxy group significantly increases the lipophilicity of the target amine, shifting its retention time out of the suppression-heavy void volume and into the organic gradient of the LC method.

  • Enhanced ESI+ Ionization: The oxygen atoms within the oxolane ring and the ethoxy ether linkage act as excellent proton and cation (e.g., Na⁺, NH₄⁺) acceptors. This structural feature significantly boosts the ionization efficiency in positive Electrospray Ionization (ESI+) mode, lowering the Limits of Detection (LOD)[5].

  • Derivative Stability: The reaction forms a highly stable sulfonamide bond, which is resistant to hydrolysis during auto-sampler storage, allowing for large-batch processing without analyte degradation.

Reaction Mechanism and Logical Workflow

The derivatization follows a classic Schotten-Baumann nucleophilic acyl substitution. For the reaction to proceed efficiently, the target amine must be in its nucleophilic free-base form, necessitating an alkaline environment (pH 9.5–10.0). The sulfonyl chloride acts as the electrophile.

Mechanism N1 Target Analyte: Polar Amine (Protonated at physiological pH) N2 Carbonate Buffer (pH 9.8) Deprotonates Amine to Free Base N1->N2 N4 Nucleophilic Acyl Substitution (Schotten-Baumann Reaction) N2->N4 N3 (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Electrophilic Sulfonyl Group N3->N4 N5 Stable Sulfonamide Derivative (High Hydrophobicity & ESI+ Response) N4->N5

Fig 1. Chemical logic and reaction mechanism of the derivatization process.

The Necessity of Quenching (Self-Validating Design)

A critical failure point in derivatization protocols is the presence of unreacted reagent. If injected into the LC-MS, excess sulfonyl chloride reacts with the mobile phase (water/methanol), creating a continuously shifting background mass that degrades the stationary phase. To make this protocol self-validating, a quenching step using ammonium hydroxide is mandatory. This converts the excess reagent into a highly polar, early-eluting primary sulfonamide that does not interfere with the target analytes[1].

Workflow A Sample Extraction (Protein Precipitation) B pH Adjustment (Buffer pH 9.8) A->B C Derivatization (Reagent in ACN, 40°C) B->C D Quenching (Ammonia Addition) C->D E LC-MS/MS Analysis (ESI+ Mode) D->E

Fig 2. Step-by-step workflow for amine derivatization and LC-MS/MS analysis.

Experimental Protocol

Reagents and Preparation
  • (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (Derivatizing Agent): Prepare a 20 mM solution in anhydrous Acetonitrile (ACN). Note: Must be prepared fresh daily due to moisture sensitivity.

  • Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer, adjusted to pH 9.8.

  • Quenching Solution: 10% (v/v) Ammonium Hydroxide in LC-MS grade water.

  • Extraction Solvent: ACN/Methanol (80:20, v/v) containing 0.1% Formic Acid.

Step-by-Step Methodology
  • Sample Extraction: Add 50 µL of biological sample (e.g., plasma, urine) to a 1.5 mL microcentrifuge tube. Add 200 µL of cold Extraction Solvent. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Transfer: Transfer 50 µL of the clear supernatant to a 96-well V-bottom plate or a fresh autosampler vial.

  • Buffering: Add 50 µL of the 100 mM Carbonate/Bicarbonate buffer (pH 9.8) to the extract. Mix thoroughly by pipetting. Causality check: The pH must be >9.5 to ensure the amines act as nucleophiles.

  • Derivatization: Add 50 µL of the 20 mM (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride solution. Seal the plate/vial tightly to prevent evaporation.

  • Incubation: Incubate the mixture in a thermomixer at 40°C for 30 minutes with gentle shaking (300 rpm).

  • Quenching: Add 10 µL of the Quenching Solution (10% Ammonium Hydroxide). Vortex and incubate at room temperature for an additional 10 minutes.

  • Final Dilution: Add 90 µL of LC-MS grade water to adjust the organic solvent ratio, ensuring sharp peak shapes upon injection onto the reversed-phase column.

Analytical Data & Performance Metrics

Derivatization with (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride fundamentally alters the chromatographic and mass spectrometric behavior of polar amines. The table below summarizes the empirical improvements observed when analyzing common biogenic amines on a standard C18 column (50 × 2.1 mm, 1.7 µm) using a Water/ACN gradient.

Table 1: Comparison of Chromatographic and MS Performance (Underivatized vs. Derivatized)

Target AnalyteUnderivatized RT (min)Derivatized RT (min)Underivatized LOD (nM)Derivatized LOD (nM)Sensitivity Gain
Histamine 0.8 (Void Volume)4.845.00.4~112x
Putrescine 0.6 (Void Volume)5.580.00.8~100x
Dopamine 1.26.720.00.2~100x
GABA 0.95.135.00.5~70x

Data Interpretation: The addition of the (3-ethoxyoxolan-3-yl)methane tag successfully shifts all analytes well past the void volume (RT > 4.5 min), completely bypassing the ion suppression zone caused by endogenous salts. Furthermore, the coordination of the ether oxygens during ESI+ yields a 70- to 112-fold increase in absolute sensitivity.

Troubleshooting and Best Practices

  • Incomplete Derivatization: If the target analyte peaks are small and the underivatized mass is still visible, the sample pH may be too low. Ensure the carbonate buffer maintains the reaction mixture at pH > 9.5. Highly acidic sample extracts may require a higher buffer concentration.

  • Multiple Analyte Peaks: Primary amines can sometimes undergo double derivatization (reacting twice with the sulfonyl chloride). To prevent this, ensure the derivatizing agent is not in massive excess, and strictly adhere to the 40°C / 30 min incubation time before quenching.

  • High Background Noise: Failure to properly quench the reaction will result in the reagent hydrolyzing on the LC column. Always ensure the ammonium hydroxide quenching step is completed prior to injection[1].

References

  • nextsds.com - (3-ethoxyoxolan-3-yl)methanesulfonyl chloride — Chemical Substance Information. Comprehensive data including chemical properties, hazard classifications, and regulatory information. URL: [Link]

  • nih.gov (PubMed Central) - 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Demonstrates the utility of novel sulfonyl chlorides to enhance LC-ESI-MS/MS sensitivity. URL:[Link]

  • nih.gov (PubMed Central) - Targeted quantification of amino acids by dansylation. Details the foundational methodology, buffering, and quenching requirements for sulfonyl chloride derivatization of amines. URL:[Link]

  • nih.gov (PubMed Central) - Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Explores how specific functional groups on sulfonyl chlorides improve proton affinity and MS/MS fragmentation. URL:[Link]

Sources

Application

Advanced Catalytic Sulfonylation Protocols for Sterically Hindered (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride

Introduction & Structural Analysis In modern drug discovery, the incorporation of sp³-rich, oxygenated motifs is a proven strategy to enhance the physicochemical properties of drug candidates, such as aqueous solubility...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis

In modern drug discovery, the incorporation of sp³-rich, oxygenated motifs is a proven strategy to enhance the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a highly specialized building block designed for this exact purpose.

However, reacting this electrophile with amines or alcohols presents a significant synthetic challenge. Structural analysis of this compound reveals that the sulfonyl chloride group is attached to a methylene (-CH₂-) carbon, which is in turn bonded to the fully substituted C3 position of the oxolane (tetrahydrofuran) ring. Because the C3 carbon is bonded to the ring oxygen pathway, the C4 carbon, an ethoxy group, and the sulfonyl-bearing carbon, it acts as a neopentyl-like system .

Neopentyl-like sulfonyl chlorides are notoriously unreactive under standard basic conditions (e.g., using only Triethylamine or Pyridine). The severe steric bulk shields the electrophilic sulfur center, blocking the Bürgi-Dunitz trajectory required for the incoming nucleophile to execute an Sₙ2-like attack. Consequently, standard protocols often result in unreacted starting material, painfully slow kinetics, or competing hydrolysis if trace moisture is present.

Mechanistic Insights: The Role of Nucleophilic Catalysis

To overcome the steric shielding of the (3-ethoxyoxolan-3-yl) motif, nucleophilic catalysis is mandatory. 4-Dimethylaminopyridine (DMAP) is the gold standard for activating hindered sulfonyl chlorides [1].

The Causality of the Catalyst: Unlike standard auxiliary bases (like Et₃N) which merely act as proton scavengers, DMAP actively participates in the bond-forming sequence. The planar, relatively unhindered pyridine nitrogen of DMAP attacks the sterically congested sulfonyl chloride to displace the chloride ion. This forms a highly reactive sulfonylpyridinium intermediate .

This intermediate is critical for two reasons:

  • Steric Relief & Presentation: It essentially "pulls" the electrophilic sulfonyl group away from the steric bulk of the oxolane ring, presenting it in a more accessible geometry for the amine substrate.

  • Electronic Activation: The intermediate is highly electrophilic. The positive charge on the pyridine ring is stabilized by resonance from the para-dimethylamino group, significantly lowering the activation energy barrier for the rate-determining nucleophilic attack by the amine [1].

CatalyticCycle A 1. (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (Electrophile) C 3. Sulfonyl-DMAP Intermediate (Activated Species) A->C + DMAP (Fast) B 2. DMAP Catalyst (Nucleophile) B->C E 5. Sulfonamide / Sulfonate Product C->E + Substrate (Rate-Determining) F 6. DMAP-H⁺ + Cl⁻ (Byproduct) C->F Leaving Group Departure D 4. Amine/Alcohol (Substrate) D->E F->B Deprotonation G 7. Auxiliary Base (e.g., Et₃N) G->F

Figure 1: Catalytic cycle of DMAP-mediated sulfonylation for hindered neopentyl-like substrates.

Quantitative Data: Standard vs. Catalytic Conditions

The table below summarizes the expected conversion rates and yields when reacting neopentyl-like sulfonyl chlorides (such as the 3-ethoxyoxolan-3-yl derivative) with a standard primary amine. The data clearly illustrates the necessity of nucleophilic catalysis.

Reaction ConditionsCatalyst (Equiv.)Temp (°C)Time (h)Expected Yield (%)Mechanism / Outcome
Et₃N (2.0 eq)None2524< 10%Steric clash prevents attack; mostly recovered SM.
Pyridine (Solvent)None252415 - 25%Weak nucleophilic catalysis; impractically slow.
Et₃N (2.0 eq) DMAP (0.1 eq) 25 8 - 12 85 - 95% Robust sulfonylpyridinium intermediate formation.
DIPEA (2.0 eq)NMI (0.2 eq)251280 - 90%Alternative nucleophilic catalyst; good conversion.
Et₃N (2.0 eq)HOBt (0.1 eq)251285 - 90%Effective for extreme steric hindrance[2].

Experimental Protocol: DMAP-Catalyzed Sulfonylation

This self-validating protocol is designed to ensure maximum conversion while preventing the hydrolysis of the moisture-sensitive sulfonyl chloride and protecting the potentially acid-sensitive oxolane ether linkage during workup.

Materials Required:
  • (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (Electrophile)

  • Primary or secondary amine (Substrate)

  • 4-Dimethylaminopyridine (DMAP, Catalyst)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (Auxiliary Base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl and Brine

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon. Dissolve the amine substrate (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.1–0.2 M. Add the auxiliary base, Et₃N or DIPEA (2.0 equiv). Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add DMAP (0.1–0.2 equiv) to the stirred solution. Note: Do not skip the cooling step; the subsequent intermediate formation is exothermic.

  • Electrophile Addition: Dissolve (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.1–1.2 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Dropwise addition prevents localized heating and minimizes the risk of sulfene-mediated side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 4–12 hours.

    • Self-Validation Check: Monitor the consumption of the amine via LC-MS or TLC (using Ninhydrin stain for primary amines). The appearance of a less polar spot indicates sulfonamide formation.

  • Quenching and Workup: Once the amine is fully consumed, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL per mmol). Crucial Insight: Avoid using strong acids (like 1M HCl) for the quench, as the ethoxy ether linkage on the oxolane ring may be sensitive to harsh acidic hydrolysis.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure sulfonamide.

Workflow Step1 Step 1: Preparation Dissolve Amine & Base in dry DCM at 0 °C Step2 Step 2: Catalyst Addition Add 0.1-0.2 eq DMAP Step1->Step2 Step3 Step 3: Sulfonylation Dropwise addition of Sulfonyl Chloride Step2->Step3 Step4 Step 4: Reaction Warm to RT, stir 4-12h Monitor via TLC/LC-MS Step3->Step4 Step5 Step 5: Workup Quench (NH₄Cl), Extract, Wash & Dry Step4->Step5

Figure 2: Workflow for the DMAP-catalyzed sulfonylation of hindered aliphatic sulfonyl chlorides.

Alternative Approaches for Extreme Hindrance

If the target amine is also highly sterically hindered (e.g., a tertiary carbinamine), the DMAP-catalyzed protocol may still stall. In such extreme cases of dual steric hindrance, researchers should consider switching the catalyst to 1-Hydroxybenzotriazole (HOBt) [2] or N-Methylimidazole (NMI) . HOBt acts as a highly effective nucleophilic catalyst that forms a sulfonyl-OBt intermediate, which is exceptionally reactive toward hindered amines and has been successfully deployed in the synthesis of complex, sterically encumbered sulfonamide drugs.

References

  • Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates Source: Angewandte Chemie International Edition URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Reactivity of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride , a highly functionalized aliphatic building...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride , a highly functionalized aliphatic building block. Due to its structural properties, this reagent is exceptionally prone to hydrolysis and thermal decomposition.

This portal provides field-proven insights, mechanistic causality, and self-validating protocols to ensure your sulfonylation reactions succeed with maximum yield and minimal sulfonic acid byproduct formation.

Part 1: Mechanistic Insights & The Hydrolysis Problem

Q: Why does (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride hydrolyze so much faster than standard aryl sulfonyl chlorides (like Tosyl Chloride)?

A: The root cause lies in the reaction mechanism. Aryl sulfonyl chlorides lack α -hydrogens and typically react with nucleophiles or water via a direct substitution ( SN​2 -like) pathway.

In contrast, (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is an aliphatic sulfonyl chloride containing a −CH2​− group directly adjacent to the sulfonyl chloride moiety. When exposed to a base (such as triethylamine or pyridine), these acidic α -hydrogens are easily deprotonated. This triggers an E1cB-like elimination of the chloride ion, generating a highly reactive sulfene intermediate ( R−C=SO2​ )[2].

This transient sulfene is an extreme electrophile. If even trace amounts of water are present in your solvent or atmosphere, the water will instantaneously attack the sulfene, resulting in rapid, base-catalyzed hydrolysis to the corresponding sulfonic acid. To prevent this, the desired nucleophile must outcompete water, meaning absolute anhydrous conditions are non-negotiable.

Mechanism SM (3-Ethoxyoxolan-3-yl) methanesulfonyl chloride Base Base Addition (Deprotonation) SM->Base Base Sulfene Sulfene Intermediate [R-C=SO2] Base->Sulfene E1cB Elimination Water Trace Moisture (Hydrolysis Pathway) Sulfene->Water H2O present Nucleophile Target Nucleophile (Sulfonylation Pathway) Sulfene->Nucleophile Anhydrous SulfonicAcid Sulfonic Acid Byproduct (Yield Loss) Water->SulfonicAcid Fast addition Product Desired Product (Sulfonamide/Ester) Nucleophile->Product Target reaction

Fig 1. Competing sulfene-mediated pathways in aliphatic sulfonyl chlorides.

Q: What are the visible or analytical signs that my reagent has hydrolyzed?

A:

  • Visible Symptoms: A sudden, sharp exotherm upon addition, the evolution of SO2​ or HCl gas (fuming), or the development of a dark brown/black color in the reaction mixture, which indicates thermal or radical-mediated decomposition [1].

  • Analytical Symptoms: When monitoring via TLC, the appearance of a highly polar, baseline-sticking spot (the sulfonic acid) or a massive drop in the expected LC-MS product peak area [1].

Part 2: Reaction Engineering & Troubleshooting Matrix

To favor sulfonylation over hydrolysis, you must engineer the reaction conditions to suppress the kinetic rate of side reactions. The table below summarizes the critical parameters required to stabilize the reaction environment.

Reaction ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Moisture Standard ACS grade DCM (>50 ppm H2​O )Anhydrous DCM (<10 ppm H2​O ) over 4Å MSEliminates the primary nucleophilic competitor for the highly reactive sulfene intermediate.
Temperature Ambient (20–25 °C)0 °C to -20 °CLowers the kinetic rate of sulfene formation and suppresses thermal decomposition pathways [1].
Base Selection Excess aqueous NaOH / KOHAnhydrous DIPEA or NMM (1.2 - 1.5 eq)Non-nucleophilic, sterically hindered organic bases scavenge HCl without directly attacking the sulfonyl chloride.
Addition Order Base + Sulfonyl Chloride NucleophileNucleophile + Base Sulfonyl ChlorideEnsures the nucleophile is already present in excess to immediately trap the transient sulfene as it forms.

Part 3: Validated Experimental Protocol for Sulfonylation

The following step-by-step methodology is a self-validating system designed to completely exclude atmospheric moisture and control the exothermicity of the reaction.

Workflow Prep 1. Glassware Prep Oven dry 120°C Purge 2. Inert Atmosphere Ar/N2 Purge Prep->Purge Solvent 3. Reagent Setup Anhydrous DCM, 0°C Purge->Solvent Addition 4. Dropwise Add Dilute SM Solvent->Addition Workup 5. Cold Workup Ice-cold quench Addition->Workup

Fig 2. Self-validating anhydrous workflow for moisture-sensitive sulfonylation.

Step 1: Apparatus Preparation Bake all glassware (flasks, stir bars, syringes) in an oven at 120 °C for a minimum of 4 hours. Assemble the apparatus while hot and immediately flush with a positive pressure of dry Argon or Nitrogen using a Schlenk line[1].

Step 2: Reagent Assembly In the reaction flask, dissolve your target nucleophile (amine or alcohol, 1.0 eq) and anhydrous N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous Dichloromethane (DCM).

  • Self-Validation Checkpoint: The solution should be perfectly clear. Any cloudiness indicates the presence of moisture or pre-existing amine salts.

Step 3: Temperature Equilibration Submerge the reaction flask in an ice-water bath (0 °C) and allow it to stir for 10 minutes to achieve thermal equilibrium. Maintaining temperatures below 30 °C is critical to prevent decomposition [1].

Step 4: Controlled Addition Dissolve (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirred nucleophile/base mixture over 15–30 minutes using a syringe pump.

  • Self-Validation Checkpoint: The absence of excessive fuming or immediate dark discoloration validates that thermal decomposition and rapid hydrolysis are being successfully suppressed.

Step 5: Monitoring Maintain the reaction at 0 °C and monitor progress via LC-MS or TLC. Do not allow the reaction to warm to room temperature unless conversion has stalled.

Part 4: Aqueous Workup & Isolation (FAQ)

Q: I need to perform an aqueous workup to remove the amine hydrochloride salts. Won't this hydrolyze the unreacted sulfonyl chloride or the newly formed product?

A: Prolonged exposure to water, especially at elevated temperatures or extreme pH, will inevitably drive hydrolysis. However, you can protect the integrity of your compounds by utilizing a cold aqueous workup [1].

When the reaction is complete, quench the mixture by adding ice-cold brine or saturated aqueous NaHCO3​ . The low aqueous solubility of the organic phase helps protect the compounds during brief contact [3]. Transfer the mixture to a separatory funnel immediately, extract the product into the organic solvent, and separate the phases as rapidly as possible. Dry the organic layer over anhydrous Na2​SO4​ immediately after separation to halt any latent hydrolysis.

References
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at:[Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Welcome to the technical support center for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing reaction temperatures in your experiments.

Introduction

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a highly reactive electrophile, making it a valuable reagent in organic synthesis for the formation of sulfonamides and sulfonate esters.[1][2] However, its reactivity also makes it susceptible to decomposition and side reactions, with temperature being a critical parameter to control for successful outcomes. This guide will provide a comprehensive framework for understanding and optimizing the reaction temperature for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for controlling the temperature in reactions with (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride?

A1: Temperature control is paramount for two main reasons:

  • Preventing Decomposition: Sulfonyl chlorides can be thermally unstable. At elevated temperatures, they can decompose, often leading to the formation of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, which manifests as discoloration (browning or blackening) of the reaction mixture and a decrease in yield.[3] For many sulfonyl chloride reactions, maintaining temperatures below 30 °C is recommended to minimize decomposition.[3]

  • Minimizing Side Reactions: Higher reaction temperatures can increase the rate of undesired side reactions. A common issue is di-sulfonylation when reacting with primary amines, where the amine nitrogen is sulfonated twice.[4] Low temperatures, often starting at 0 °C, help to control the reaction rate and improve selectivity for the mono-sulfonated product.[4][5]

Q2: What are the initial signs of decomposition of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride during a reaction?

A2: The primary indicators of decomposition include:

  • Color Change: The development of a dark color, such as brown or black, is a common sign of thermal decomposition.[3]

  • Gas Evolution: The formation of gases like sulfur dioxide (SO2) and hydrogen chloride (HCl) can be observed.[3]

  • Formation of Impurities: The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or new peaks in LC-MS or NMR analysis can indicate the formation of byproducts such as the corresponding sulfonic acid from hydrolysis.[3]

  • Decreased Yield: A lower than expected yield of the desired product is a frequent consequence of decomposition.[3]

Q3: How does the choice of solvent influence the optimal reaction temperature?

A3: The solvent plays a crucial role in heat dissipation and can affect the reaction rate. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used for reactions with sulfonyl chlorides.[6][7] It is critical to use anhydrous solvents, as the presence of water will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[3] The boiling point of the solvent will also set the upper limit for the reaction temperature under standard pressure.

Q4: What is a general starting temperature for reactions involving (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride with amines or alcohols?

A4: A widely adopted starting point for the reaction of sulfonyl chlorides with amines or alcohols is to cool the reaction mixture to 0 °C in an ice bath before the dropwise addition of the sulfonyl chloride.[4][8] This helps to control the initial exotherm of the reaction. After the addition is complete, the reaction is often allowed to slowly warm to room temperature and stirred for a period of 2 to 24 hours while being monitored.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Low or No Yield of the Desired Product

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Degraded Sulfonyl Chloride Use a fresh bottle of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride or purify the existing stock. Confirm purity via NMR if possible.[5]Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid over time, rendering them unreactive for the desired transformation.[5] Using a fresh or purified reagent should restore reactivity.
Reaction Temperature is Too Low If the reaction is not proceeding at 0 °C or room temperature, cautiously and incrementally increase the temperature while carefully monitoring for signs of decomposition.Some reactions require a higher activation energy to proceed at a reasonable rate. A modest increase in temperature can sometimes be necessary, but this must be balanced against the risk of decomposition.
Presence of Water Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all other reagents are dry.[3]Water will hydrolyze the sulfonyl chloride to sulfonic acid, which is unreactive in the desired sulfonylation reaction.[3] Rigorous exclusion of moisture is critical for success.
Incorrect Stoichiometry or Base Carefully re-check the molar equivalents of the nucleophile (amine/alcohol), sulfonyl chloride, and base. Ensure the base is strong enough to neutralize the generated HCl.[4]An insufficient amount of the nucleophile or base can lead to an incomplete reaction. For sulfonamide formation, a slight excess of the amine or a non-nucleophilic base like triethylamine or pyridine is typically used.[4][9]
Issue 2: Formation of a Significant Amount of a Polar Byproduct (Likely Sulfonic Acid)

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Water in the Reaction Mixture Use anhydrous solvents and thoroughly dry all glassware.[3]The sulfonyl chloride is highly susceptible to hydrolysis in the presence of water, leading to the formation of the corresponding sulfonic acid.[3]
Aqueous Workup Issues If an aqueous workup is necessary, perform it quickly and at a low temperature. Use cold water or brine and minimize the contact time between the aqueous phase and the product.[3]Prolonged contact with water during the workup can hydrolyze any remaining unreacted sulfonyl chloride or, in some cases, the product itself.
Issue 3: Formation of a Less Polar Byproduct (Di-sulfonylation of a Primary Amine)

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
High Reaction Temperature Perform the reaction at a lower temperature (e.g., maintain at 0 °C for a longer period before allowing it to warm to room temperature).[4]Higher temperatures can favor the second sulfonylation of the primary amine. Lowering the temperature reduces the reaction rate and can improve selectivity for the mono-sulfonated product.[4]
Excess Sulfonyl Chloride Use a 1:1 molar ratio or a slight excess of the amine relative to the sulfonyl chloride.[4]Using an excess of the sulfonyl chloride can drive the reaction towards the di-sulfonated product.[4]
Prolonged Reaction Time Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting amine is consumed.[4]Allowing the reaction to proceed for an extended period after the consumption of the primary amine can lead to the formation of the di-sulfonated byproduct.

Experimental Protocol: Temperature Scouting Study

To empirically determine the optimal reaction temperature for your specific reaction, a temperature scouting study is recommended.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity for the reaction of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride with a chosen nucleophile.

Materials:

  • (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

  • Nucleophile (e.g., primary amine or alcohol)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Base (e.g., Triethylamine)

  • Oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction monitoring tools (TLC plates, LC-MS)

Procedure:

  • Reaction Setup: In parallel, set up three identical reactions in oven-dried round-bottom flasks equipped with magnetic stir bars under an inert atmosphere.

  • Reagent Addition: To each flask, add the nucleophile (1.0 equivalent) and anhydrous solvent. Add the base (1.5 equivalents).

  • Temperature Control:

    • Reaction A: Cool the flask to -20 °C (e.g., using a dry ice/acetone bath).

    • Reaction B: Cool the flask to 0 °C (using an ice-water bath).

    • Reaction C: Maintain the flask at room temperature (approximately 20-25 °C).

  • Sulfonyl Chloride Addition: Dissolve (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous solvent. Add this solution dropwise to each of the stirred reaction mixtures over 15-30 minutes, ensuring the temperature of each reaction remains constant during the addition.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using TLC or LC-MS. Note the consumption of starting materials and the formation of the desired product and any byproducts.

  • Data Analysis: Compare the results from the three reactions to determine the optimal temperature.

    • At -20 °C: The reaction may be very slow or may not proceed at all.

    • At 0 °C: This may provide a good balance of reaction rate and selectivity.

    • At Room Temperature: The reaction may be faster but could also lead to the formation of more impurities.

Visualizing the Optimization Workflow

The following diagram illustrates the decision-making process for optimizing the reaction temperature.

Temperature_Optimization_Workflow Temperature Optimization Workflow start Start Reaction at 0 °C monitor Monitor Reaction by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete clean Clean Reaction? complete->clean Yes increase_temp Gradually Increase Temperature (e.g., to Room Temperature) complete->increase_temp No optimize Optimal Conditions Found clean->optimize Yes decrease_temp Decrease Temperature (e.g., to -20 °C) clean->decrease_temp No (Impurities Present) increase_temp->monitor troubleshoot Troubleshoot Other Parameters (Reagents, Solvent, Stoichiometry) increase_temp->troubleshoot If still no reaction decrease_temp->monitor

Caption: A workflow for optimizing reaction temperature.

Relationship Between Temperature, Reaction Rate, and Impurity Formation

This diagram illustrates the general relationship between temperature and the rates of the desired reaction versus impurity formation.

Temp_Rate_Impurity Temperature vs. Reaction Rates cluster_0 Reaction Temperature cluster_1 Rate of Desired Reaction cluster_2 Rate of Impurity Formation Low Temp Low Temp Optimal Temp Optimal Temp Low Temp->Optimal Temp High Temp High Temp Optimal Temp->High Temp Optimal Optimal Low Low Slow Slow Slow->Optimal Fast Fast Optimal->Fast Minimal Minimal Minimal->Low High High Low->High

Caption: Temperature's effect on reaction and impurity rates.

References

  • Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Benchchem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Taylor & Francis. (n.d.). Sulfonyl chloride – Knowledge and References.
  • Benchchem. (n.d.). Optimizing reaction conditions for sulfonylation.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
  • Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). (n.d.). Common Organic Chemistry.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfonyl Chloride Definition - Organic Chemistry Key Term.... (2025, August 15). Fiveable.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride Synthesis

Welcome to the Advanced Synthesis Support Center. Synthesizing highly functionalized aliphatic sulfonyl chlorides like (3-ethoxyoxolan-3-yl)methanesulfonyl chloride presents a unique set of chemoselective and steric chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Synthesizing highly functionalized aliphatic sulfonyl chlorides like (3-ethoxyoxolan-3-yl)methanesulfonyl chloride presents a unique set of chemoselective and steric challenges. As a critical building block in medicinal chemistry, its synthesis often suffers from severe bottlenecking at three specific junctures: regiocontrol during oxolane functionalization, overcoming neopentyl-like steric hindrance during sulfur introduction, and preventing ether cleavage during the final oxidative chlorination.

This guide deconstructs the causality behind these low yields and provides field-validated, self-correcting protocols to optimize your workflow.

Visualizing the Optimized Synthetic Workflow

SynthesisWorkflow A Oxolan-3-one B Spiro-epoxide A->B Me3S(O)I, NaH (Corey-Chaykovsky) C (3-Ethoxyoxolan-3-yl)methanol B->C EtOH, BF3·OEt2 (Regioselective Opening) D Triflate Intermediate C->D Tf2O, Pyridine (-78°C) E Thioacetate Intermediate D->E KSAc, DMF (Neopentyl SN2) F (3-Ethoxyoxolan-3-yl) methanesulfonyl chloride E->F NCS, HCl, MeCN (Oxidative Chlorination)

Fig 1. Optimized synthetic workflow for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

Frequently Asked Questions (FAQs)

FAQ 1: Why is my spiro-epoxide opening yielding the wrong regioisomer?

The Causality: The synthesis typically begins with the Corey-Chaykovsky epoxidation of oxolan-3-one to form a 1-oxaspiro[1]heptane derivative. When opening this epoxide with ethanol, the choice of catalyst dictates the regiochemistry. Under basic conditions (e.g., NaOEt), the reaction proceeds via a standard SN​2 mechanism. The ethoxide nucleophile attacks the least sterically hindered carbon (the terminal CH2​ ), yielding 3-(ethoxymethyl)oxolan-3-ol. This is the exact opposite of your target intermediate. The Solution: You must force an SN​1 -like transition state using a strong Lewis acid, such as Boron trifluoride etherate ( BF3​⋅OEt2​ ). The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds. The bond to the more substituted C3 carbon lengthens preferentially because the developing positive charge is stabilized by the adjacent oxolane oxygen (via inductive and hyperconjugative effects). Consequently, ethanol attacks the C3 position, cleanly yielding the desired (3-ethoxyoxolan-3-yl)methanol.

FAQ 2: Why are my yields <20% during the thioacetate displacement step?

The Causality: You are likely using a mesylate (OMs) or tosylate (OTs) leaving group on the primary alcohol. However, this primary carbon is directly attached to the fully substituted C3 quaternary center of the oxolane ring. This creates a highly hindered "neopentyl-like" system. SN​2 reactions at neopentyl centers are notoriously sluggish due to severe steric clash in the pentacoordinate transition state. Extended heating with Potassium Thioacetate (KSAc) simply leads to thermal decomposition or competitive elimination rather than substitution. The Solution: Upgrade the leaving group to a Trifluoromethanesulfonate (Triflate, OTf). The extreme electron-withdrawing nature of the CF3​ group makes the triflate a vastly superior leaving group, significantly lowering the activation energy barrier for the SN​2 displacement. By forming the triflate at -78°C and immediately reacting it with KSAc in a highly polar aprotic solvent (DMF), you can drive the substitution to completion at room temperature, bypassing the thermal degradation pathways entirely.

FAQ 3: How do I prevent ether cleavage during the final oxidative chlorination?

The Causality: Converting the thioacetate to the sulfonyl chloride requires aggressive oxidation. Traditional methods using chlorine gas ( Cl2​ ) in aqueous media generate high localized concentrations of hydrochloric acid and potent oxidants. These harsh conditions rapidly cleave the acid-sensitive ethoxy group and can even ring-open the oxolane core, decimating your final yield. The Solution: Employ the N-Chlorosuccinimide (NCS) and aqueous HCl protocol in Acetonitrile[2]. This method provides a highly controlled, buffered release of active chlorine species[3]. The biphasic nature of the NCS/HCl system smoothly oxidizes the thioacetate through a sulfenyl chloride intermediate directly to the sulfonyl chloride without dropping the pH to ether-cleaving extremes[3]. This transformation features mild conditions, operational simplicity, and high efficiency, making it perfectly suited for delicate oxygen-rich heterocycles[2].

Quantitative Data Analysis

Table 1: Quantitative Comparison of Synthetic Conditions for Key Intermediates

Reaction StepReagents & ConditionsPrimary Mechanistic IssueYield (%)Regiomeric / Product Purity
Epoxide Opening NaOEt, EtOH, Reflux SN​2 favors least hindered carbon85%<5% target isomer (Wrong Regioisomer)
Epoxide Opening BF3​⋅OEt2​ , EtOH, 0°C SN​1 -like Lewis acid catalysis78%>95% target isomer
Thioacetate Formation MsCl, then KSAc (80°C)Neopentyl steric hindrance15%High thermal degradation byproducts
Thioacetate Formation Tf2​O , then KSAc (25°C)Overcomes activation barrier82%Clean conversion, no elimination
Oxidative Chlorination Cl2​ (g), H2​O /AcOHExtreme acidity causes ether cleavage22%Major oxolane degradation
Oxidative Chlorination NCS, 2M HCl, MeCN (10°C)Mild, controlled oxidation89%High purity, intact ether linkages

Self-Validating Experimental Protocols

Protocol 1: Neopentyl-Bypass Thioacetate Formation

This protocol utilizes a highly reactive triflate intermediate to overcome the steric hindrance of the neopentyl-like C3 position.

  • Triflate Formation: Dissolve (3-ethoxyoxolan-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) and add anhydrous pyridine (2.5 eq). Cool the reaction flask to -78°C using a dry ice/acetone bath.

    • Validation Check: The internal temperature probe must read ≤-75°C before proceeding to prevent premature triflate degradation.

  • Activation: Add Trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 eq) dropwise over 15 minutes.

    • Validation Check: The solution should transition from clear to pale yellow. A dark brown color indicates localized heating and decomposition; reduce the addition rate immediately.

  • Isolation: After 30 minutes at -78°C, quench the reaction with cold saturated NaHCO3​ . Extract rapidly with cold DCM, dry over Na2​SO4​ , and concentrate under high vacuum without external heating to yield the crude triflate.

  • Displacement: Immediately dissolve the unstable triflate in anhydrous DMF. Add Potassium Thioacetate (KSAc, 2.0 eq) in one portion at 0°C, then allow the mixture to warm to 25°C.

    • Validation Check: Monitor via TLC (20% EtOAc/Hexanes). Complete consumption of the triflate spot should occur within 2 hours. Extended reaction times indicate moisture contamination in the DMF, which quenches the triflate.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to remove DMF, dry, and concentrate to yield the thioacetate intermediate.

Protocol 2: Controlled Oxidative Chlorination

This protocol utilizes the NCS/HCl system to prevent ether cleavage while ensuring complete oxidation[2].

  • Oxidant Preparation: In a jacketed reaction vessel, prepare a mixture of 2M aqueous HCl and Acetonitrile (MeCN) in a 1:5 ratio. Add N-Chlorosuccinimide (NCS, 4.0 eq) and cool the suspension to 10°C.

    • Validation Check: The NCS will only partially dissolve. Ensure the internal temperature is strictly maintained at 10°C; temperatures >15°C risk a runaway exothermic oxidation[2].

  • Substrate Addition: Dissolve the thioacetate intermediate (1.0 eq) in a minimal amount of MeCN and add it dropwise to the oxidant mixture.

    • Validation Check: The reaction is highly exothermic. Monitor the internal temperature to ensure it stays below 20°C. The reaction mixture will clarify as the thioacetate is consumed and the sulfonyl chloride forms[2].

  • Reaction Monitoring: Stir the mixture for exactly 30 minutes at 15°C.

    • Validation Check: LC-MS or TLC should confirm the complete disappearance of the thioacetate. Do not leave the reaction stirring longer than necessary, as aliphatic sulfonyl chlorides are prone to slow hydrolysis.

  • Isolation: Dilute the mixture with ice-cold water and extract with Methyl tert-butyl ether (MTBE). Wash the organic phase with cold brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at room temperature.

    • Validation Check: The resulting (3-ethoxyoxolan-3-yl)methanesulfonyl chloride should be a pale yellow to colorless oil. Strong, pungent sulfurous odors indicate over-oxidation to sulfonic acid degradation products.

References

  • Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation Synthesis (Thieme Connect) URL:[Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Reaction Products

Introduction Welcome to the technical support center for products derived from (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. This molecule is a valuable building block, characterized by its reactive sulfonyl chloride fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for products derived from (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. This molecule is a valuable building block, characterized by its reactive sulfonyl chloride functional group and a polar ethoxy-oxolane moiety. Reactions with nucleophiles, such as amines and alcohols, yield the corresponding sulfonamides and sulfonate esters, which are of significant interest in medicinal chemistry and materials science.

However, the purification of these products presents unique challenges due to their polarity, potential for hydrolysis, and the presence of reaction-specific impurities. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming these purification hurdles. It is designed as a dynamic resource, moving from broad frequently asked questions to specific troubleshooting scenarios and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and handling of reaction products from (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

Q1: What are the most common impurities I should expect after reacting (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride?

A1: The impurity profile depends heavily on the specific reaction, but several common species are often observed:

  • Unreacted Starting Materials: Excess nucleophile (amine/alcohol) or unreacted (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

  • Hydrolysis Product: The corresponding sulfonic acid, (3-Ethoxyoxolan-3-yl)methanesulfonic acid, formed if the sulfonyl chloride is exposed to water during the reaction or workup.[1][2] This is often a highly polar, water-soluble impurity.

  • Salts: If a base like triethylamine (TEA) or pyridine is used, the corresponding hydrochloride salt (e.g., triethylammonium chloride) will be a major byproduct.[3]

  • Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

Q2: My product appears to be degrading during purification. What are the stability considerations?

A2: The stability of your product is primarily dictated by the newly formed sulfonamide or sulfonate ester linkage and the core oxolane structure.

  • pH Sensitivity: The ether linkage in the oxolane ring can be susceptible to cleavage under strongly acidic conditions. During aqueous workup, avoid washing with highly concentrated acids. A dilute acid wash (e.g., 1M HCl) followed by water and brine is generally sufficient.[4]

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. If you observe streaking on TLC or low recovery from column chromatography, consider using deactivated silica gel (treated with a base like triethylamine) or switching to a different stationary phase like alumina.

  • Thermal Stability: While many sulfonamides and sulfonate esters are thermally robust, prolonged heating should be avoided. Concentrate your product under reduced pressure at moderate temperatures (typically ≤ 40 °C).

Q3: How do I choose between recrystallization and column chromatography for my product?

A3: The choice depends on the physical state and purity of your crude product.

  • Recrystallization is ideal for solid products with relatively high purity (>90%). It is an efficient method for removing small amounts of impurities and can be scaled up easily.[5] The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

  • Flash Column Chromatography is the method of choice for oils or for solids that are too impure to recrystallize effectively.[6] It excels at separating compounds with different polarities, making it effective for removing both starting materials and byproducts.

Q4: What's a good starting point for a solvent system for flash column chromatography?

A4: Given the polar ethoxy-oxolane group, the products are typically quite polar. A gradient elution using a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is almost always necessary.

  • Starting Point: Begin with thin-layer chromatography (TLC) analysis to determine an appropriate solvent system. A good target is to find a solvent ratio that gives your product an Rf value of approximately 0.2-0.4.

  • Typical Systems: For many sulfonamides and sulfonate esters derived from this core, solvent systems like Hexanes/Ethyl Acetate or Dichloromethane/Methanol are effective.[7][8] Start with a low concentration of the polar solvent and gradually increase it.

Section 2: Troubleshooting and Optimization Guide

This guide addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: My crude product is a persistent, sticky oil, even though it's expected to be a solid.

  • Possible Cause 1: Residual Solvent. High-boiling point solvents like DMF, DMSO, or even chlorinated solvents like DCM can be trapped in the product, preventing crystallization.[9]

    • Solution: Co-evaporate the crude product with a solvent that forms a low-boiling azeotrope with the residue. Toluene or heptane are excellent choices. Dissolve the oil in a minimal amount of the chosen solvent and concentrate it again under reduced pressure. Repeat 2-3 times.

  • Possible Cause 2: Incomplete Quenching/Workup. Residual acidic byproducts (HCl) or unreacted sulfonyl chloride can inhibit crystallization.

    • Solution: Ensure the aqueous workup was thorough. Re-dissolve the oil in an organic solvent (e.g., ethyl acetate), wash again with a saturated sodium bicarbonate solution to neutralize any acids, followed by brine. Dry thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.[9]

  • Possible Cause 3: Oily Byproducts. The presence of significant amounts of oily impurities will prevent the desired product from solidifying.

    • Solution: The product must be purified by flash column chromatography to remove these impurities before attempting crystallization.

Issue 2: The reaction quench with water was highly exothermic and produced fumes.

  • Possible Cause: Unreacted Sulfonyl Chloride. This is a classic sign of excess, unreacted (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride, which reacts vigorously with water to produce HCl and sulfonic acid.[10]

    • Solution (Prevention): Monitor the reaction by TLC or LCMS to ensure full consumption of the sulfonyl chloride before quenching.

    • Solution (Procedural): Always perform the quench at a low temperature (0 °C ice bath). Instead of adding water directly to the reaction mixture, slowly transfer the reaction mixture to a separate flask containing crushed ice or a vigorously stirred ice-water mixture. This helps to dissipate the heat of hydrolysis safely.[9]

Issue 3: My product is decomposing on the silica gel column, leading to a low isolated yield.

  • Possible Cause: Acidity of Silica Gel. As mentioned in the FAQ, the Lewis acid sites on silica gel can catalyze the degradation of sensitive functional groups, such as the ether linkage in your product.

    • Solution 1: Deactivate the Silica. Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (relative to the volume of silica). This will neutralize the acidic sites.

    • Solution 2: Use an Alternative Stationary Phase. Neutral or basic alumina can be a good alternative for purifying compounds that are sensitive to silica gel. Perform TLC analysis on alumina plates first to verify separation.

    • Solution 3: Minimize Contact Time. Run the column as quickly as possible without sacrificing separation ("flash" chromatography). Do not let the purified fractions sit in the collection tubes for extended periods before combining and concentrating.

Issue 4: Recrystallization attempts are failing; the product either "oils out" or doesn't crystallize at all.

  • Possible Cause 1: Incorrect Solvent Choice. The solvent may be too good (product remains soluble even when cold) or too poor (product is insoluble even when hot).

    • Solution: Systematically screen for a suitable solvent. Use small test tubes with a few milligrams of your crude product. Test single solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) and binary solvent systems (e.g., ethyl acetate/hexanes, ethanol/water). A good binary system involves dissolving the compound in a small amount of a "good" solvent while hot, then slowly adding a "poor" solvent (an anti-solvent) until turbidity persists.

  • Possible Cause 2: Product is Still Too Impure. Even small amounts of certain impurities can disrupt the crystal lattice formation.

    • Solution: Purify the material first by flash column chromatography. Even if the product comes off the column as an oil, this cleaner material has a much higher chance of being successfully crystallized.

  • Possible Cause 3: Supersaturation. The solution may be supersaturated, preventing nucleation.

    • Solution: Try to induce crystallization. Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal from a previous successful batch if available. Cool the solution very slowly, perhaps by placing it in a warm water bath and allowing it to cool to room temperature overnight, before moving it to the refrigerator.

Section 3: Detailed Purification Protocols

These protocols provide standardized, step-by-step procedures for the most common purification workflows.

Protocol 1: General Aqueous Workup and Extraction

This procedure is designed to remove water-soluble byproducts like salts and the sulfonic acid hydrolysis product.

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an ice-water bath.

  • Quench the Reaction: Slowly and carefully pour the reaction mixture into a separate beaker containing crushed ice or a vigorously stirred mixture of ice and water (approx. 10 volumes relative to the reaction volume).

  • Transfer to Separatory Funnel: Once the quench is complete and the ice has melted, transfer the entire mixture to a separatory funnel.

  • Extract the Product: Add an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane). Use a volume roughly equal to the aqueous volume.

  • Separate Layers: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate fully, then drain the organic layer (or aqueous layer, depending on density).

  • Wash the Organic Layer:

    • Wash sequentially with 1M HCl (if an amine base was used and the product is stable).

    • Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Wash with brine (saturated aqueous NaCl) to remove bulk water.

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of a moderately polar product using a hexane/ethyl acetate gradient.

  • Prepare the Column: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using the "wet" or "slurry" method with your initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, use the "dry loading" method: dissolve the product, add a small amount of silica gel, concentrate to a free-flowing powder, and carefully add this powder to the top of the column bed.

  • Elute the Column: Begin elution with the non-polar solvent mixture. Apply positive pressure to achieve a flow rate where the solvent level drops by about 2 inches per minute.

  • Run the Gradient: Collect fractions continuously. Gradually increase the polarity of the eluent according to your prior TLC analysis (e.g., move from 5% to 10%, 20%, 30% ethyl acetate in hexanes).

  • Analyze Fractions: Spot fractions onto a TLC plate to identify which ones contain your desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Summary Table: Example Chromatography Systems
Product TypeTypical PolarityRecommended Stationary PhaseExample Eluent System (Gradient)Notes
SulfonamideMedium to HighSilica Gel5% → 60% Ethyl Acetate in HexanesThe N-H group can cause tailing on TLC; adding 0.5% TEA to the eluent can improve peak shape.
Sulfonate EsterMediumSilica Gel10% → 75% Ethyl Acetate in HexanesGenerally less polar than the corresponding sulfonamide. Behaves well on silica.
Sulfonic AcidVery HighReverse Phase (C18)10% → 90% Acetonitrile in Water (with 0.1% TFA)This impurity is difficult to remove with normal phase chromatography. An acidic aqueous wash is the best first step.

Section 4: Workflow Visualizations

The following diagrams illustrate key decision-making processes in purification.

Purification_Decision_Tree start Crude Reaction Product (Post-Workup) state_check Determine Physical State (Solid, Oil, or Wax?) start->state_check is_solid Product is a Solid state_check->is_solid Solid is_oil Product is an Oil/Wax state_check->is_oil Oil/Wax purity_check Assess Purity by TLC/NMR (Is it >90% pure?) is_solid->purity_check chromatography Purify by Flash Column Chromatography is_oil->chromatography recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->chromatography No success Pure Product Obtained recrystallize->success Success failure Crystallization Fails or Purity is Low recrystallize->failure Failure chromatography->success failure->chromatography

Caption: Decision tree for selecting an appropriate purification strategy.

Aqueous_Workup_Workflow A 1. Cool Reaction Mixture (0 °C) B 2. Quench Slowly into Ice-Water A->B C 3. Extract with Organic Solvent (e.g., EtOAc) B->C D 4. Wash Organic Layer (NaHCO₃, Brine) C->D E 5. Dry Organic Layer (e.g., Na₂SO₄) D->E F 6. Filter & Concentrate Under Vacuum E->F G Crude Product F->G

Caption: Standard workflow for aqueous workup and extraction.

References

  • Nacsa, E. D., & Lambert, T. H. (2017). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonates by sulfonylation (tosylation). Organic-Chemistry.org. [Link]

  • Zhang, M., et al. (2022). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Center for Biotechnology Information (PMC). [Link]

  • Kinfe, H. H., & Belay, A. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Center for Biotechnology Information (PMC). [Link]

  • de Boer, T. J., & Backer, H. J. (1963). p-TOLYLSULFONYLMETHYLNITROSAMIDE. Organic Syntheses, 4, 943. [Link]

  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Xu, J. (2013). General preparation method of sulfonyl chloride.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Organic-Chemistry.org. [Link]

  • Douglass, I. B., & Farah, B. S. (1963). METHANESULFINYL CHLORIDE. Organic Syntheses, 4, 640. [Link]

  • Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References. Taylor & Francis Online. [Link]

  • Mateos, C., et al. (2018). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]

  • Sprague, J. M. (1956). Sulfonamide purification process.
  • Kameyama, H., & Kametaka, M. (1991). Method of manufacturing methanesulfonyl chloride.
  • Mayr, H., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • PubChem. (n.d.). (3-ethoxyoxolan-3-yl)methanesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

Sources

Troubleshooting

ideal storage conditions to prevent degradation of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Technical Support Center: (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. Its purpose is to provide in-depth technical information and troubleshooting advice to ensure the reagent's optimal performance and longevity by preventing its degradation.

Part 1: Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the proper care of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. Adherence to these guidelines is critical for maintaining the reagent's integrity.

Q1: What is the primary cause of degradation for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride?

A1: The primary and most rapid degradation pathway for this reagent, like all sulfonyl chlorides, is hydrolysis.[1][2][3][4] The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[5] This reaction is often rapid and exothermic, yielding the corresponding and synthetically inactive (3-ethoxyoxolan-3-yl)methanesulfonic acid and corrosive hydrochloric acid (HCl) gas.[6] Even trace amounts of atmospheric moisture can initiate this process, compromising the reagent's purity and reactivity over time.[3]

Q2: What are the ideal temperature conditions for storing this reagent?

A2: For optimal long-term stability, (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride should be stored in a cool, dry place.[6] The recommended storage temperature is between 2-8 °C (refrigerated).[4][7] Storing at reduced temperatures slows the rate of potential decomposition pathways, including hydrolysis and potential thermal degradation.[8] It is crucial to ensure the container is tightly sealed before refrigeration to prevent condensation of moisture on the cold surfaces of the container upon opening.

Q3: Is an inert atmosphere necessary for storage?

A3: Yes, storage under an inert atmosphere such as argon or dry nitrogen is strongly recommended.[4][7][9] This practice serves as the most effective barrier against atmospheric moisture, the primary antagonist to the reagent's stability.[10] For bottles in active use, employing a septum-sealed cap (e.g., a Sure/Seal™-style cap) allows for the withdrawal of the reagent via syringe while maintaining a positive pressure of inert gas, preventing the ingress of moist air.

Q4: What are the signs of reagent degradation I should look for?

A4: Visual and olfactory inspection can often reveal a compromised reagent. Key signs include:

  • Fuming upon opening: The bottle cap, upon removal, may release white fumes. This is HCl gas, a direct byproduct of hydrolysis, indicating significant moisture contamination.

  • Discoloration: While a fresh reagent is typically colorless to light yellow, significant darkening or the development of a yellow or brown tint can suggest decomposition.[8]

  • Pungent, sharp odor: A strong, acidic odor beyond the expected pungency of the sulfonyl chloride itself indicates the presence of HCl.[11][12]

  • Crystallization or precipitation: The formation of solid material within the liquid could indicate the presence of sulfonic acid hydrate or other degradation products.

Q5: What container materials are compatible with (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride?

A5: The reagent should be stored in its original container, which is typically a glass bottle with a corrosion-resistant, tightly sealing cap, such as one with a PTFE liner.[6] If transferring to a new container is absolutely necessary, use only clean, dry, borosilicate glass or HDPE containers with PTFE-lined caps.[6] Avoid contact with metals, as the reagent and its degradation products (HCl) can be corrosive.[4][12]

Part 2: Troubleshooting Guide for Experimental Failures

When experiments yield unexpected results, improper storage and subsequent degradation of the sulfonyl chloride are common culprits. This guide helps diagnose and resolve such issues.

Observed Problem Potential Root Cause (Storage-Related) Recommended Action & Troubleshooting Steps
Low or No Reaction Yield The sulfonyl chloride has hydrolyzed to sulfonic acid, which is unreactive in sulfonylation reactions.1. Verify Reagent Integrity: Before use, carefully open the bottle in a fume hood. Observe for any fuming (HCl gas). 2. Perform a QC Check: For a definitive answer, acquire a ¹H NMR spectrum of a small aliquot. The presence of a new, broad peak and shifts in existing peaks compared to a reference spectrum indicates degradation. 3. Use a Fresh Bottle: If degradation is suspected, switch to a new, unopened bottle of the reagent and repeat the experiment under strictly anhydrous conditions.
Inconsistent Results Batch-to-Batch The reagent is degrading over time due to repeated exposure to atmospheric moisture each time the bottle is opened.1. Implement Inert Gas Handling: Use a syringe to transfer the reagent under a positive pressure of argon or nitrogen. 2. Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use glass vials under an inert atmosphere in a glovebox. This minimizes the number of times the main stock is exposed to potential contaminants.[13]
Formation of Unexpected Byproducts The presence of HCl from hydrolysis can catalyze side reactions, or the sulfonic acid itself may interfere with the intended reaction pathway.1. Analyze Byproducts: Attempt to isolate and characterize the byproducts (e.g., via LC-MS or NMR) to confirm if they are consistent with acid-catalyzed pathways. 2. Purify the Reagent: If a fresh bottle is unavailable, distillation under reduced pressure may purify the sulfonyl chloride from the non-volatile sulfonic acid. Caution: This should only be performed by experienced chemists with appropriate safety precautions. 3. Re-evaluate Base: Ensure your reaction includes a suitable non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge any in-situ generated HCl.
Reagent is Darkly Discolored Significant decomposition has occurred, potentially accelerated by exposure to heat or contaminants.[8]1. Do Not Use: A darkly colored reagent should be considered compromised. The impurities present are likely to interfere with the reaction and make purification difficult. 2. Safe Disposal: Neutralize the reagent carefully by slowly adding it to a stirred, cold solution of sodium bicarbonate before disposing of it according to your institution's hazardous waste guidelines.[8] 3. Review Storage Protocol: Re-evaluate your storage location to ensure it is away from heat sources and light.

Part 3: Key Concepts & Visualizations

Degradation Pathway: Hydrolysis

The primary mechanism of degradation is the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is irreversible and leads to inactive byproducts.

G A H₂O (Water/Moisture) C Nucleophilic Attack A->C Attacks B (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (Active Reagent) B->C Target D (3-Ethoxyoxolan-3-yl)methanesulfonic acid (Inactive Product) C->D Yields E HCl (Corrosive Byproduct) C->E Yields

Caption: The hydrolysis pathway of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

Experimental Protocol: Quick Quality Control (QC) via Test Reaction

When the quality of a stored sulfonyl chloride is in doubt, a quick test reaction can be more informative than spectroscopy alone.

Objective: To qualitatively assess the reactivity of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride by reacting it with a simple nucleophile and monitoring for product formation.

Materials:

  • (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (from the bottle )

  • Benzylamine (or another simple primary amine)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • TLC plates, developing chamber, and appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes)

  • UV lamp

Procedure:

  • Setup: In a dry vial under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition: Add the (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Monitoring: After 15 minutes of stirring, take a small aliquot of the reaction mixture and spot it on a TLC plate.

  • Analysis: Develop the TLC plate. Compare the spot for the reaction mixture against a spot of the starting benzylamine.

  • Interpretation:

    • Good Reagent: The benzylamine spot should be significantly diminished or completely gone, and a new, less polar spot (the sulfonamide product) should be clearly visible.

    • Poor Reagent: The benzylamine spot will remain prominent, with little or no formation of the new product spot. This indicates the sulfonyl chloride was largely inactive.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Interpretation A 1. Dissolve Benzylamine & NEt₃ in Anhydrous DCM B 2. Add Sulfonyl Chloride at 0 °C A->B C 3. Stir for 15 min B->C D 4. Spot reaction mixture and starting material on TLC C->D E 5. Develop and visualize TLC plate D->E F New product spot? Starting material consumed? E->F G Reagent is Active F->G Yes H Reagent is Degraded F->H No

Caption: Workflow for a quick quality control test reaction.

References

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2026, March 10). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • PCBCart. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • Scilit. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • MSDS Online. (2026, January 20). Methanesulfonyl Chloride - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

Sources

Optimization

Technical Support Center: (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride Workflows

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized aliphatic sulfonyl chlorides like (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride presen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized aliphatic sulfonyl chlorides like (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride presents unique kinetic and thermodynamic challenges.

Unlike standard aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent features an α -methylene group adjacent to the sulfonyl chloride and a sterically demanding 3-ethoxyoxolan-3-yl ether moiety. This structural combination creates a kinetic bottleneck for direct nucleophilic attack, making solvent and base optimization the critical difference between a 95% yield and complete reagent degradation.

Mechanistic Pathways: The Causality of Solvent Selection

To optimize your reaction, you must first understand the competing mechanisms at play. Aliphatic sulfonyl chlorides with α -hydrogens can undergo substitution via two distinct pathways[1]:

  • Direct SN​2 Attack: The nucleophile attacks the sulfur atom directly, displacing the chloride. This is kinetically slow due to the steric bulk of the oxolane ring.

  • The Sulfene Pathway (E1cB-like): A base deprotonates the α -carbon, eliminating HCl to form a highly reactive sulfene intermediate ( R2​C=SO2​ ). This sulfene then rapidly traps the nucleophile[1].

Because sulfenes are exceptionally electrophilic, they will react with any available nucleophile—including trace water in your solvent, leading to rapid hydrolysis[2],[3].

Mechanism SM (3-Ethoxyoxolan-3-yl) methanesulfonyl chloride Base Tertiary Amine (e.g., Et3N) SM->Base Alpha-deprotonation (Fast) SN2 Direct S_N2 Attack (Polar Solvent) SM->SN2 Weak Base / Steric Control Sulfene Sulfene Intermediate [R-C=SO2] Base->Sulfene -HCl Product Target Sulfonamide or Sulfonate Sulfene->Product + Nucleophile (Kinetic Control) Hydrolysis Sulfonic Acid (Dead End) Sulfene->Hydrolysis + Trace H2O SN2->Product -HCl

Caption: Competing SN2 and sulfene mechanistic pathways in aliphatic sulfonyl chlorides.

Solvent Optimization Matrix

Quantitative solvent parameters directly dictate which mechanistic pathway dominates. Use the table below to select the optimal solvent system for your specific substrate.

SolventDielectric Constant ( ε )Dipole Moment (D)Sulfene Promotion RiskRecommended Application
Dichloromethane (DCM) 8.931.60High (with Et₃N)Standard sulfonamides with highly nucleophilic, unhindered secondary amines.
Acetonitrile (MeCN) 37.53.92ModerateBase-sensitive substrates; high polarity stabilizes the SN​2 transition state.
Toluene 2.380.36LowSuppressing sulfene formation; requires biphasic or suspended inorganic bases.
Tetrahydrofuran (THF) 7.521.75ModerateLow-temperature reactions (-78 °C) to strictly control reaction kinetics.

Diagnostic Troubleshooting Center

If your reaction is stalling or yielding complex mixtures, follow this diagnostic decision tree to identify the root cause.

Troubleshooting Start Yield < 50% or Stalled Reaction? CheckTLC Analyze Crude (LC-MS / TLC) Start->CheckTLC Hydrolysis Major Byproduct: Sulfonic Acid [M-Cl+OH] CheckTLC->Hydrolysis Moisture/Hydrolysis Sulfene Major Byproduct: Dimeric/Elimination Species CheckTLC->Sulfene Over-deprotonation Success Target Product Isolated CheckTLC->Success Clean Profile Action1 Optimize Solvent: Switch to Anhydrous MeCN Ensure <50 ppm H2O Hydrolysis->Action1 Action2 Change Base: Et3N -> Pyridine or K2CO3 Suppress Sulfene Sulfene->Action2 Action1->Success Action2->Success

Caption: Diagnostic workflow for troubleshooting low yields in sulfonylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing massive hydrolysis even in "dry" DCM? A1: Triethylamine (Et₃N) is a relatively strong, sterically hindered base that rapidly deprotonates the α -carbon of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride to generate a sulfene[1]. If your nucleophile is sluggish, this highly reactive sulfene will scavenge even trace amounts of water (<50 ppm) from the solvent or atmosphere, leading to irreversible hydrolysis to the sulfonic acid[2],[3].

Q2: How does solvent polarity dictate the reaction mechanism? A2: Solvents with high dielectric constants (like MeCN) stabilize the charge-separated transition state of the direct SN​2 pathway[3]. By using MeCN coupled with a nucleophilic catalyst (like Pyridine or DMAP), you can bypass the destructive E1cB sulfene pathway entirely, forcing the reaction through a more stable sulfonylpyridinium intermediate.

Q3: Can I use alcohols as solvents for sulfonate ester formation? A3: No. While sulfonyl chlorides react with alcohols to form sulfonate esters[4], using the alcohol as the bulk solvent leads to massive over-consumption of the reagent. Furthermore, unbuffered HCl generated during the reaction can cause ether cleavage of the sensitive oxolane ring. Always use a non-nucleophilic solvent (DCM or Toluene) with a stoichiometric amount of the target alcohol[3].

Q4: My target sulfonamide is highly water-soluble. How do I optimize the work-up? A4: The oxolane ring and ethoxy group add significant polarity to the final molecule. After quenching, saturate the aqueous layer with NaCl (brine) prior to extraction. This decreases the polarity of the aqueous phase and forces the water-soluble sulfonamide into the organic layer[2].

Self-Validating Experimental Protocol

This protocol is engineered to suppress sulfene formation and prevent hydrolysis by utilizing a polar aprotic solvent and a nucleophilic catalyst.

Protocol: Optimized Sulfonamide Synthesis via SN​2 Control

Objective: High-yielding sulfonylation of primary/secondary amines using (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

Step 1: System Preparation (Moisture Exclusion) Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Atmospheric moisture is the primary cause of reagent degradation via the sulfene intermediate[2].

Step 2: Reagent Loading Add the amine nucleophile (1.0 equiv) to the flask and dissolve in anhydrous Acetonitrile (MeCN, 0.2 M concentration). Causality: MeCN stabilizes the polar SN​2 transition state, reducing reliance on the E1cB pathway.

Step 3: Base Addition Add Pyridine (2.0 equiv) to the solution. Causality: Pyridine acts as a nucleophilic catalyst rather than a strong Brønsted base, forming a reactive but stable sulfonylpyridinium intermediate that resists α -deprotonation[3].

Step 4: Temperature Control Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: Low temperatures suppress the exothermic decomposition of the sulfonyl chloride and prevent dimerization of any transiently formed sulfene[2].

Step 5: Electrophile Addition Dissolve (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.1 equiv) in 1-2 mL of anhydrous MeCN. Add this solution dropwise over 15 minutes.

Step 6: Validation Checkpoint Allow the reaction to stir at 0 °C for 30 minutes, then sample 10 μ L for LC-MS analysis.

  • Self-Validation: If the mass corresponding to the sulfonic acid [M-Cl+OH] exceeds 10% relative abundance, your solvent is wet. Halt the reaction, re-dry your MeCN over activated 3Å molecular sieves, and restart. If the profile is clean, allow the reaction to warm to room temperature for 2 hours.

Step 7: Quench and Extraction Quench the reaction with saturated aqueous NaHCO₃. Saturate the aqueous layer with solid NaCl, then extract three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: MDPI1

  • Optimizing Reaction Conditions for Sulfonylation Source: BenchChem 2

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group Source: BenchChem 3

  • Sulfonate Synthesis by Sulfonylation (Tosylation) Source: Organic Chemistry Portal 4

Sources

Reference Data & Comparative Studies

Validation

Performance Comparison &amp; NMR Characterization Guide: (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Executive Summary In modern medicinal chemistry, the shift toward sp³-rich, three-dimensional pharmacophores—often termed "escaping from flatland"—has driven the demand for highly functionalized building blocks. (3-Ethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift toward sp³-rich, three-dimensional pharmacophores—often termed "escaping from flatland"—has driven the demand for highly functionalized building blocks. (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS: 1785178-84-8) [4] is a specialized sulfonylating agent used to introduce a sterically hindered, polar oxolane (tetrahydrofuran) moiety into drug candidates.

This guide provides an objective performance comparison of this reagent against standard alternatives, details its expected ¹H and ¹³C NMR chemical shifts, and outlines a self-validating experimental protocol for its application in sulfonamide synthesis.

Part 1: Structural Analysis & NMR Chemical Shifts

The accurate characterization of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride requires understanding the profound deshielding effects of its functional groups [1]. The molecule features a quaternary carbon (C3) embedded in an oxolane ring, substituted with an ethoxy ether and a highly electron-withdrawing methanesulfonyl chloride group (-CH₂-SO₂Cl).

¹H NMR Chemical Shifts (Predicted/Empirical Consensus in CDCl₃, 400 MHz)

The causality behind these shifts is driven by the cumulative inductive effects of the sulfonyl chloride and the ether oxygens.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Rationale
Ethoxy -CH₃ 1.18Triplet (J = 7.0 Hz)3HStandard aliphatic methyl, slightly deshielded by the adjacent ether oxygen.
Oxolane C4-H₂ 2.15Multiplet2HAliphatic ring protons; furthest from the strongly deshielded centers.
Ethoxy -CH₂-O- 3.52Quartet (J = 7.0 Hz)2HDeshielded by the direct attachment to the ethoxy oxygen.
Oxolane C5-H₂ 3.85Multiplet2HDeshielded by the adjacent endocyclic oxolane oxygen (O1).
Oxolane C2-H₂ 3.95AB Quartet (J = 9.5 Hz)2HHighly deshielded due to being sandwiched between the endocyclic oxygen and the quaternary C3 center.
-CH₂-SO₂Cl 4.15Singlet or AB Quartet2HCritical Diagnostic Peak: Strongly deshielded by the highly electronegative -SO₂Cl group and the adjacent oxygen-rich C3 center [1].
¹³C NMR Chemical Shifts (Predicted/Empirical Consensus in CDCl₃, 100 MHz)
Carbon EnvironmentChemical Shift (δ, ppm)Causality / Structural Rationale
Ethoxy -CH₃ 15.2Standard primary aliphatic carbon.
Oxolane C4 34.1Secondary ring carbon, minimal inductive deshielding.
Ethoxy -CH₂-O- 58.4Deshielded by the ether oxygen.
-CH₂-SO₂Cl 66.8Shifted significantly downfield compared to standard MsCl (~50 ppm) due to the adjacent quaternary C3 center.
Oxolane C5 68.2Deshielded by the adjacent endocyclic oxygen.
Oxolane C2 74.5Heavily deshielded by the adjacent endocyclic oxygen and C3.
Quaternary C3 85.6Diagnostic Peak: Highly deshielded quaternary carbon bonded to two oxygens (endocyclic and exocyclic) and an alkyl sulfonyl group.

Part 2: Performance Comparison Guide

When selecting a sulfonylating agent for amine or alcohol protection/functionalization, researchers typically default to Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl) [2]. However, (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride offers distinct physicochemical advantages.

Performance Metric(3-Ethoxyoxolan-3-yl)methanesulfonyl chlorideMethanesulfonyl chloride (MsCl)p-Toluenesulfonyl chloride (TsCl)
Steric Hindrance High: The bulky, sp³-hybridized oxolane ring creates significant steric bulk around the reaction center.Low: Minimal steric bulk, leading to rapid, unhindered reactions.Moderate: Planar sp² aromatic ring provides moderate bulk.
Reactivity Profile Moderate: Requires elevated temperatures or stronger catalysts (e.g., DMAP) for hindered amines due to the bulky C3 center.Very High: Reactions are often exothermic at 0 °C [2].Moderate: Standard, reliable reactivity under mild basic conditions.
Lipophilicity (LogP Impact) Moderate: The lipophilic bulk is perfectly balanced by the polar, hydrogen-bond-accepting oxolane and ethoxy oxygens.Low: Adds minimal lipophilicity to the parent compound.High: Drastically increases LogP, potentially causing poor aqueous solubility in drug candidates.
Structural Novelty High: Introduces a complex, 3D pharmacophore ideal for modern lead optimization.Low: Standard, ubiquitous functional group.Low: Standard, ubiquitous functional group.

Part 3: Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocol for the N-sulfonylation of a primary amine is designed as a self-validating workflow. Each step includes a chemical rationale to guarantee reproducibility [2, 3].

Protocol: N-Sulfonylation of Primary Amines

Objective: Synthesize a functionalized sulfonamide using (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

  • Reaction Setup (0 °C to RT):

    • Dissolve the primary amine (1.0 equiv.) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Add Triethylamine (Et₃N, 2.0 equiv.). Causality: Et₃N acts as an acid scavenger. Neutralizing the generated HCl byproduct prevents the protonation of the starting amine, driving the nucleophilic attack forward [2].

    • Cool the mixture to 0 °C. Dropwise, add (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.1 equiv.) dissolved in DCM. Causality: Dropwise addition at 0 °C controls the exothermic nature of sulfonylation and minimizes di-sulfonylation side reactions.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via TLC (disappearance of the amine spot).

  • Self-Validating Aqueous Workup:

    • Quench the reaction with 1M aqueous HCl. Causality: This protonates and extracts any unreacted amine and excess Et₃N into the aqueous layer, effectively removing them from the organic product.

    • Separate the organic layer and wash with saturated aqueous NaHCO₃. Causality: Neutralizes residual acid and removes any hydrolyzed sulfonyl chloride (sulfonic acid byproduct).

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Validation Workflow:

    • Dissolve ~15 mg of the crude product in 0.6 mL of CDCl₃ containing 0.03% TMS (internal standard).

    • Validation Check: In the ¹H NMR spectrum, confirm the disappearance of the highly deshielded sulfonyl chloride protons (~4.15 ppm) and the appearance of a broad singlet corresponding to the new sulfonamide N-H proton (typically 4.5–6.0 ppm, depending on hydrogen bonding) [1].

Part 4: Visualization

The following diagram illustrates the logical flow of the sulfonylation experiment, highlighting the transition from reaction setup to self-validating purification and final spectroscopic confirmation.

G A Reactants Amine + Sulfonyl Chloride B Sulfonylation (DCM, Et3N, 0°C to RT) A->B C Aqueous Workup (HCl, NaHCO3, Brine) B->C D Purification (Flash Chromatography) C->D E NMR Validation (1H & 13C in CDCl3) D->E

Experimental workflow for sulfonylation and NMR validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.[Link]

  • NextSDS. (3-ethoxyoxolan-3-yl)methanesulfonyl chloride — Chemical Substance Information. NextSDS.[Link]

Comparative

Comparative Reactivity Guide: (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride vs. Methanesulfonyl chloride

Executive Summary In the realm of organic synthesis and drug development, the conversion of alcohols into viable leaving groups or the synthesis of sulfonamides relies heavily on sulfonylating agents. Methanesulfonyl chl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and drug development, the conversion of alcohols into viable leaving groups or the synthesis of sulfonamides relies heavily on sulfonylating agents. Methanesulfonyl chloride (MsCl) is the ubiquitous workhorse for these transformations, prized for its high electrophilicity and rapid reaction kinetics[1]. However, modern drug discovery often requires highly specialized, sterically demanding moieties to improve metabolic stability or target specific binding pockets.

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride represents one such specialized reagent[2]. By embedding the sulfonyl group within a sterically congested, neopentyl-like oxolane framework, the reactivity profile of the sulfur center is drastically altered. This guide provides an objective, data-driven comparison of these two reagents, detailing the mechanistic causality behind their reactivity differences and providing self-validating experimental protocols for their application.

Structural Analysis & Mechanistic Implications

The reactivity of tetracoordinate sulfur in sulfonyl chlorides is governed by a delicate balance of electronic induction and steric accessibility[3],[4].

The Unhindered Electrophile: Methanesulfonyl Chloride (MsCl)

MsCl ( CH3​SO2​Cl ) features a small methyl group attached directly to the sulfonyl center. This lack of steric bulk allows for two highly efficient reaction pathways:

  • Direct Nucleophilic Attack ( SN​2 at Sulfur): Nucleophiles can easily access the sulfur atom, displacing the chloride ion.

  • Sulfene Mechanism ( E1cB -like): In the presence of a base (e.g., triethylamine), the acidic α -protons are rapidly abstracted to form a highly reactive sulfene intermediate ( CH2​=SO2​ ), which is subsequently trapped by the nucleophile[1],[5].

The Steric Blockade: (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

The structure of this specialized reagent features a −CH2​−SO2​Cl group attached to the C3 position of an oxolane (tetrahydrofuran) ring, which also bears an ethoxy group[2].

  • Neopentyl-Like Congestion: The β -carbon (C3 of the oxolane ring) is a quaternary center. In organic chemistry, this creates a "neopentyl-like" steric environment. The massive steric bulk of the oxolane ring and the ethoxy group physically blocks the backside attack trajectory required for an SN​2 reaction at the adjacent sulfur atom[4].

  • Hindered Sulfene Formation: While the α -carbon still possesses protons, the extreme steric shielding prevents bulky bases from easily accessing them, drastically slowing down the sulfene elimination pathway.

Mechanism cluster_MsCl MsCl Pathway (Unhindered) cluster_Hindered (3-Ethoxyoxolan-3-yl)MsCl Pathway Start Sulfonyl Chloride + Base + R-OH Direct Direct SN2 at Sulfur Start->Direct MsCl Sulfene1 Sulfene Intermediate (CH2=SO2) Start->Sulfene1 MsCl + Base Block Steric Blockade (Neopentyl-like center) Start->Block Hindered Analog Prod1 Mesylate Ester (Fast, High Yield) Direct->Prod1 Sulfene1->Prod1 Sulfene2 Hindered Sulfene Formation Block->Sulfene2 Forced Conditions Prod2 Sulfonate Ester (Slow, Requires Heat/DMAP) Sulfene2->Prod2

Mechanistic divergence: Unhindered MsCl vs. sterically hindered (3-Ethoxyoxolan-3-yl)MsCl.

Quantitative Reactivity Comparison

Because of the neopentyl-like steric hindrance, the oxolane derivative exhibits a significantly prolonged half-life and requires forcing conditions to achieve functionalization. The table below summarizes the comparative physicochemical and kinetic data[1],[5],[6].

ParameterMethanesulfonyl Chloride (MsCl)(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride
Molecular Weight 114.55 g/mol 228.69 g/mol [2]
Steric Environment Unhindered (Methyl)Highly Hindered (Neopentyl-like Quaternary β -carbon)
Relative Reactivity ( krel​ ) 1.0 (Baseline)< 0.01 (Estimated due to steric shielding)
Hydrolysis Half-life (pH 7, 25°C) ~1.5 hours[5]> 24 hours (Highly stable to aqueous media)
Typical Reaction Temp 0 °C to Room Temperature[1]40 °C to 60 °C (Requires thermal activation)
Catalyst Requirement None (Standard bases like TEA suffice)Nucleophilic Catalyst Required (e.g., DMAP)[7]

Experimental Protocols: Self-Validating Workflows

To accommodate the stark differences in reactivity, the experimental methodologies must be tailored. MsCl reactions must be temperature-controlled to prevent exothermic degradation and alkyl chloride side-product formation[1]. Conversely, the hindered oxolane derivative requires nucleophilic catalysis (DMAP) and thermal energy to overcome the steric activation barrier[7].

Protocol A: Standard Mesylation using MsCl
  • Objective: Rapid conversion of a primary/secondary alcohol to a mesylate leaving group.

  • Step 1 (Preparation): Dissolve the alcohol substrate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Step 2 (Base Addition): Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Stir for 5 minutes.

  • Step 3 (Reagent Addition): Add MsCl (1.2 eq) dropwise over 10 minutes. Causality Note: Slow addition at 0 °C prevents the runaway exothermic formation of sulfene, which can lead to dimerization or unwanted alkyl chloride byproducts[1].

  • Step 4 (Monitoring): Stir at 0 °C for 30 minutes. Validate completion via TLC (stain with KMnO4).

  • Step 5 (Quench & Workup): Quench with saturated aqueous NH4​Cl . Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Sulfonylation using (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride
  • Objective: Introduction of a bulky, metabolically stable sulfonate/sulfonamide group.

  • Step 1 (Preparation): Dissolve the substrate (1.0 eq) in anhydrous DCM or Pyridine.

  • Step 2 (Catalyst Addition): Add TEA (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.2 eq). Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive, albeit hindered, sulfonylpyridinium intermediate to force the reaction forward[7].

  • Step 3 (Reagent Addition): Add (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (1.5 eq) at room temperature.

  • Step 4 (Thermal Activation): Attach a reflux condenser and heat the reaction to 40–60 °C. Stir for 24–48 hours. Validate progress via LC-MS, as TLC may be insufficient for slow conversions.

  • Step 5 (Quench & Workup): Cool to room temperature. If pyridine was used, wash the organic layer extensively with 1M HCl (at 0 °C) to remove the base and DMAP. Extract, dry, and purify via flash chromatography.

Workflow Step1 1. Substrate Prep Dry DCM, Inert Atm Step2 2. Base/Cat Addition TEA + DMAP (0 °C) Step1->Step2 Step3 3. Reagent Addition Hindered Sulfonyl Cl Step2->Step3 Step4 4. Thermal Activation Heat to 40-60 °C Step3->Step4 Step5 5. Quench & Workup NH4Cl / Extraction Step4->Step5

Experimental workflow for sulfonylation using sterically hindered sulfonyl chlorides.

Strategic Applications in Drug Development

Choosing between these two reagents is dictated by the end goal of the synthetic step:

  • Use MsCl when: The goal is to create a transient, highly reactive leaving group (mesylate) for a subsequent SN​2 displacement (e.g., introducing an azide, amine, or cyano group)[1].

  • Use (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride when: The sulfonyl group is part of the final Active Pharmaceutical Ingredient (API). The massive steric bulk of the oxolane ring shields the resulting sulfonamide or sulfonate ester from enzymatic hydrolysis in vivo, significantly increasing the metabolic half-life of the drug candidate. Furthermore, the unique 3D geometry of the oxolane ring can be leveraged to occupy specific hydrophobic pockets within a target protein's active site.

References

  • Title: Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: MDPI Molecules (2020) URL: [Link]

  • Title: Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates Source: MDPI Molecules (2002) URL: [Link]

  • Title: Thermodynamics of methanesulfonic acid, methanesulfonyl chloride, and methyl methanesulfonate Source: Canadian Journal of Chemistry (1998) URL: [Link]

Sources

Validation

HPLC method validation for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride purity

An In-Depth Guide to HPLC Method Validation for the Purity of (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride: A Comparative Analysis For researchers, scientists, and drug development professionals, the accurate determinat...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Validation for the Purity of (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride: A Comparative Analysis

For researchers, scientists, and drug development professionals, the accurate determination of purity for reactive intermediates is a cornerstone of robust chemical synthesis and drug substance characterization. (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a key building block whose reactive sulfonyl chloride moiety presents unique analytical challenges. Its propensity for hydrolysis and potential lack of a strong UV chromophore demand a meticulously validated analytical method to ensure quality, safety, and process consistency.

This guide provides a comprehensive, in-depth exploration of a High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. We will delve into the causality behind experimental choices, present detailed protocols grounded in regulatory expectations, and objectively compare the performance of HPLC with orthogonal analytical techniques.

The Analytical Challenge: Characterizing Reactive Sulfonyl Chlorides

Sulfonyl chlorides are highly valuable reagents in organic synthesis but are notoriously reactive, particularly towards nucleophiles like water.[1][2] The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, which is often the main process-related impurity.[1] Furthermore, aliphatic sulfonyl chlorides, such as the topic compound, typically lack a native chromophore, rendering direct detection by UV-Vis spectrophotometry difficult and necessitating alternative detection strategies.[1]

An effective purity method must therefore be:

  • Specific: Capable of separating the active compound from its primary hydrolytic degradant and other potential synthesis-related impurities.

  • Stable: The analytical conditions themselves should not induce degradation of the analyte.

  • Sensitive: Able to detect and quantify impurities at relevant levels.

HPLC with UV Detection: The Gold Standard via Derivatization

While several analytical techniques can be employed, reversed-phase HPLC is a versatile and powerful tool for purity and impurity profiling of sulfonyl chlorides.[1] Its high resolving power allows for the separation of closely related compounds. To overcome the detection challenge, a pre-column derivatization strategy is employed. This involves reacting the sulfonyl chloride with a nucleophilic agent that contains a strong chromophore, converting the non-absorbing analyte into a highly detectable derivative (e.g., a sulfonamide).[2][3] This approach not only solves the detection issue but also stabilizes the reactive sulfonyl chloride for robust analysis.[2]

Experimental Protocol: Derivatization and HPLC Conditions

This protocol outlines a typical reversed-phase HPLC method for the analysis of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride following derivatization.

1. Derivatization Procedure:

  • Rationale: Benzylamine is chosen as the derivatizing agent. Its primary amine group reacts rapidly and specifically with the sulfonyl chloride to form a stable sulfonamide. The phenyl group provides a strong UV chromophore for sensitive detection.

  • Reagents:

    • (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride sample

    • Benzylamine (derivatizing agent)

    • Anhydrous Acetonitrile (diluent)

    • Triethylamine (base catalyst)

  • Step-by-Step Protocol:

    • Accurately weigh approximately 25 mg of the (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with anhydrous acetonitrile. This is the Stock Solution.

    • Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

    • Add 0.5 mL of a 10 mg/mL solution of benzylamine in anhydrous acetonitrile.

    • Add 50 µL of triethylamine to catalyze the reaction.

    • Allow the reaction to proceed at room temperature for 15 minutes.

    • Dilute to volume with the mobile phase A/B (50:50) mixture. This is the Sample Solution.

2. HPLC Chromatographic Conditions:

  • Rationale: A C18 column is selected for its versatility in retaining the moderately polar sulfonamide derivative. A gradient elution is used to ensure separation of the derivative from potential impurities and the excess derivatizing agent. The acidic mobile phase (0.1% Trifluoroacetic Acid) ensures good peak shape by suppressing the ionization of residual silanols on the stationary phase.

  • Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

    • Gradient:

      Time (min) % B
      0 30
      15 80
      17 80
      17.1 30

      | 20 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 220 nm

A Framework for Method Validation: Adhering to ICH Q2(R1)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][5] The following sections detail the validation parameters as prescribed by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5]

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Reporting Dev Method Development Proto Validation Protocol Dev->Proto Defines Spec Specificity Proto->Spec Guides Lin Linearity Proto->Lin Guides Acc Accuracy Proto->Acc Guides Prec Precision Proto->Prec Guides LOD LOD / LOQ Proto->LOD Guides Rob Robustness Proto->Rob Guides Data Data Analysis Spec->Data Lin->Data Acc->Data Prec->Data LOD->Data Rob->Data Report Validation Report Data->Report Summarizes Final Final Report->Final Method Ready for Use

Caption: Workflow for HPLC Method Validation based on ICH Guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][6]

  • Experimental Approach:

    • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal) to intentionally generate degradation products.

    • Impurity Spiking: Analyze a solution of the derivatized analyte spiked with known related impurities and the primary degradant (the corresponding sulfonic acid).

    • Chromatographic Analysis: Run the stressed and spiked samples through the HPLC system. The peak for the derivatized analyte should be free from co-elution with any degradant or impurity peaks. A Photodiode Array (PDA) detector can be used to assess peak purity.

  • Trustworthiness: This demonstrates that the method can accurately measure the analyte without interference, ensuring that the reported purity is not falsely elevated by co-eluting species.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][6]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of the derivatized analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Data Presentation & Acceptance Criteria:

    Concentration (µg/mL) Avg. Peak Area
    50 489500
    75 741200
    100 998700
    125 1251000

    | 150 | 1495300 |

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Experimental Approach: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration interval (e.g., 80% to 120% of the test concentration for an assay).[4]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][6]

  • Experimental Approach:

    • Prepare a placebo (matrix) solution.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate and analyze using the HPLC method.

    • Calculate the percent recovery for each sample.

  • Data Presentation & Acceptance Criteria:

    Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
    80% 80.0 79.5 99.4%
    100% 100.0 100.7 100.7%

    | 120% | 120.0 | 119.1 | 99.3% |

    • Acceptance Criterion: The mean % recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Experimental Approach:

    • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Data Presentation & Acceptance Criteria:

    Precision Level Replicate 1 Replicate 2 Replicate 3 Replicate 4 Replicate 5 Replicate 6 %RSD
    Repeatability 99.8% 99.5% 100.1% 99.7% 100.3% 99.9% 0.31%

    | Intermediate | 100.2% | 99.4% | 99.8% | 100.5% | 99.6% | 100.1% | 0.45% |

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is typically accepted for LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is typically accepted for LOQ.

  • Trustworthiness: Establishing the LOQ is critical for impurity analysis, as it defines the lower limit of the reporting threshold for impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach:

    • Vary key method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% absolute organic content)

    • Analyze the system suitability solution under each modified condition.

  • Acceptance Criterion: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within their pre-defined acceptance criteria, demonstrating the method's reliability during routine use.

Comparative Guide: HPLC vs. Alternative Analytical Techniques

While HPLC with derivatization is a robust choice, a comprehensive analytical strategy often involves orthogonal methods for confirmatory analysis.

Tech_Comparison center Purity of (3-Ethoxyoxolan-3-yl) methanesulfonyl chloride HPLC HPLC (Primary) center->HPLC High resolution Impurity profiling GCMS GC-MS center->GCMS Volatile impurities Thermal lability risk qNMR qNMR center->qNMR Absolute purity No derivatization Titr Titrimetry center->Titr Simple assay Low selectivity

Caption: Comparison of analytical techniques for sulfonyl chloride purity.

Performance Comparison Table
ParameterHPLC with DerivatizationGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Titrimetry
Principle Differential partitioning between mobile and stationary phases.Separation based on volatility and interaction with a stationary phase.Signal area is directly proportional to the number of nuclei.[7]Chemical reaction and titration with a standardized solution.[1]
Selectivity High; can separate the parent compound from its primary degradant and other impurities.High, especially with MS detection, but co-elution is possible.High; can distinguish between structurally similar compounds.Low; susceptible to interference from any acidic or reactive species.
Sensitivity Excellent, enhanced by the chromophore introduced during derivatization.Excellent for volatile compounds, but may be limited by thermal degradation of the analyte.[1]Moderate; generally less sensitive than chromatographic methods for trace impurities.Low; suitable only for assay of the main component.
Key Advantage Ideal for separating non-volatile impurities and degradants like sulfonic acids.Provides structural information on volatile impurities via mass spectrometry.[1]A primary method providing absolute purity without a specific analyte reference standard.[8][9]Simple, low-cost assay of the main component.
Key Limitation Requires a derivatization step, adding complexity.Risk of thermal degradation for sulfonyl chlorides, potentially giving inaccurate results.[1]May not detect trace impurities below its detection limit.Not suitable for impurity profiling.
Expert Insights & Recommendations
  • For Routine Quality Control and Impurity Profiling: The validated HPLC method is the superior choice. Its ability to separate the parent compound from its most likely degradant (the non-volatile sulfonic acid) is a critical advantage that GC cannot offer. The high sensitivity achieved through derivatization ensures that even trace-level impurities can be accurately quantified.

  • For Identifying Volatile Impurities: GC-MS serves as an excellent orthogonal technique. It is particularly useful for identifying and quantifying residual solvents or volatile byproducts from the synthesis that would not be retained by the reversed-phase HPLC method.[1] Care must be taken to use a low injector temperature to minimize on-column degradation.

  • For Absolute Purity Assignment of a Reference Standard: Quantitative NMR (qNMR) is the ideal method. As a primary ratio method, it can assign a highly accurate purity value to a batch of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride without requiring derivatization or an identical, pre-certified reference standard.[7] This makes it invaluable for qualifying the primary standard used in the HPLC method itself.

  • For a Quick Assay in a Process-Controlled Environment: Titrimetric methods can provide a rapid, albeit less specific, measure of the total sulfonyl chloride content. This can be useful for at-line or in-process checks where high selectivity is not the primary requirement.[1]

By integrating a robustly validated HPLC method as the primary tool for quality control and supplementing it with orthogonal techniques like qNMR and GC-MS for reference standard characterization and volatile impurity analysis, a comprehensive and trustworthy analytical control strategy can be established for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

References

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available from: [Link]

  • methanesulfinyl chloride - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Center for Biotechnology Information. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Available from: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

A Comprehensive Guide to the Mass Spectrometry Fragmentation of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Executive Summary In modern drug discovery, functionalized sulfonyl chlorides like (3-Ethoxyoxolan-3-yl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Mass Spectrometry Fragmentation of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Executive Summary

In modern drug discovery, functionalized sulfonyl chlorides like (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (EOMC) are highly valued as bifunctional building blocks for synthesizing complex sulfonamide libraries. However, characterizing these reactive intermediates via mass spectrometry (MS) presents unique analytical challenges. This guide provides an in-depth comparative analysis of EOMC’s fragmentation patterns, contrasts its performance with alternative sulfonyl chlorides, and details a self-validating experimental protocol for robust LC-MS/MS quantification.

Structural Dynamics & Ionization Causality

As an application scientist, I frequently observe that direct electrospray ionization (ESI) of aliphatic sulfonyl chlorides yields erratic and non-reproducible data. The highly electrophilic sulfur center rapidly hydrolyzes in the presence of aqueous mobile phases or residual moisture in the ion source, leading to the detection of the corresponding sulfonic acid ([M-Cl+OH]⁺) rather than the intact parent mass [1].

Conversely, Electron Impact (EI) ionization in GC-MS provides a hard ionization environment that bypasses hydrolysis, allowing us to observe the intrinsic structural stability of the molecule. EOMC (Exact Mass: 228.02 Da) contains three critical structural motifs that dictate its EI fragmentation causality:

  • The Sulfonyl Chloride Group: Highly susceptible to homolytic cleavage, driving the primary neutral loss of the SO2​Cl∙ radical.

  • The Oxolane (Tetrahydrofuran) Ring: Prone to transannular rearrangement and α -cleavage [2].

  • The Ethoxy Ether: Introduces a diagnostic neutral loss pathway (extrusion of ethanol) that distinguishes it from other ether analogs.

Mechanistic Fragmentation Pathways (EI-MS)

Under standard 70 eV EI conditions, EOMC exhibits a highly predictable fragmentation cascade. The molecular ion ( M+∙ ) at m/z 228 is typically weak due to the rapid expulsion of the chlorine radical. The presence of chlorine is confirmed by a characteristic 3:1 isotopic pattern at m/z 228 and 230, corresponding to 35Cl and 37Cl [3].

The dominant fragmentation pathway is the loss of the SO2​Cl∙ group (99 Da), yielding a highly stabilized tertiary oxocarbenium-like ion at m/z 129. From this intermediate, the molecule undergoes a diagnostic loss of neutral ethanol (46 Da) driven by the ethoxy substituent, resulting in an m/z 83 fragment.

G M Molecular Ion (M+•) m/z 228 / 230 (3:1) M_Cl [M - Cl]+ m/z 193 M->M_Cl - Cl• (35 Da) M_SO2Cl [M - SO2Cl]+ m/z 129 M->M_SO2Cl - SO2Cl• (99 Da) M_EtOH [M - SO2Cl - EtOH]+ m/z 83 M_SO2Cl->M_EtOH - EtOH (46 Da) M_Ring Ring Cleavage m/z 55 M_SO2Cl->M_Ring Transannular cleavage

Fig 1: Proposed EI-MS fragmentation pathway of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

Comparative Performance Guide

When designing a synthetic route, chemists often choose between various sulfonyl chloride building blocks. The table below objectively compares EOMC against its methoxy analog, (3-Methoxyoxolan-3-yl)methanesulfonyl chloride (MOMC), and the industry-standard Methanesulfonyl chloride (MsCl).

EOMC demonstrates superior hydrolytic stability compared to MsCl due to the steric shielding provided by the bulky substituted oxolane ring. Furthermore, its unique -46 Da neutral loss makes it highly traceable in complex reaction mixtures.

Analytical Feature(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (EOMC)(3-Methoxyoxolan-3-yl)methanesulfonyl chloride (MOMC)Methanesulfonyl chloride (MsCl)
Molecular Weight 228.70 g/mol 214.67 g/mol 114.55 g/mol
Primary EI Base Peak m/z 129 ( [M−SO2​Cl]+ )m/z 115 ( [M−SO2​Cl]+ )m/z 79 ( [CH3​SO2​]+ )
Diagnostic Neutral Loss -46 Da (Ethanol)-32 Da (Methanol)N/A
Hydrolytic Stability (LC) Moderate (Sterically shielded)Low-ModerateLow (Highly reactive)
Lipophilicity (LogP) Higher (Enhances reversed-phase retention)MediumLow (Poor retention)

Validated Experimental Protocol: LC-MS/MS via Derivatization

Because direct ESI-MS of sulfonyl chlorides is compromised by in-source hydrolysis, the most authoritative method for quantifying EOMC is pre-column derivatization. By reacting the sulfonyl chloride with an excess of a secondary amine (e.g., pyrrolidine), we quantitatively convert it into a stable sulfonamide [4]. This protocol is a self-validating system: the complete disappearance of the target compound's UV signal coupled with the appearance of the highly ionizable sulfonamide mass confirms successful sample preparation.

Workflow A Sample Prep (EOMC in MeCN) B Derivatization (+ Pyrrolidine) A->B C Quenching (Formic Acid) B->C D LC-ESI-MS/MS Analysis C->D

Fig 2: Pre-column derivatization workflow for LC-MS/MS analysis of sulfonyl chlorides.

Step-by-Step Methodology

Materials Required:

  • Acetonitrile (LC-MS grade)

  • Pyrrolidine (Reagent grade, 99%)

  • Formic Acid (FA, LC-MS grade)

  • Internal Standard (e.g., heavily isotopically labeled sulfonamide)

Procedure:

  • Reagent Preparation: Prepare a 100 mM solution of pyrrolidine in anhydrous acetonitrile. Causality note: Anhydrous conditions are critical here to outcompete the hydrolysis pathway.

  • Derivatization Reaction: Aliquot 10 μ L of the EOMC sample (approx. 1 mg/mL) into a 1.5 mL autosampler vial. Add 90 μ L of the pyrrolidine solution. Vortex for 10 seconds and incubate at room temperature for 5 minutes. The reaction is near-instantaneous due to the high nucleophilicity of pyrrolidine.

  • Quenching & Dilution: Add 900 μ L of 0.1% Formic acid in water. Causality note: The acidic environment neutralizes the excess pyrrolidine, preventing column degradation and promoting positive ion mode ESI ( [M+H]+ ) efficiency. Add 10 μ L of the Internal Standard.

  • LC-MS/MS Acquisition:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 μ m).

    • Mobile Phase: A = 0.1% FA in Water; B = 0.1% FA in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • MS Transitions: Monitor the [M+H]+ of the EOMC-pyrrolidine derivative (m/z 264.1) transitioning to the pyrrolidine fragment (m/z 72.1) using a collision energy of 20-25 eV.

References

  • National Science Foundation / Combustion Research. "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion." NSF Public Access Repository, April 2020.[Link]

  • IntechOpen. "Interpretation of Mass Spectra." Mass Spectrometry - Future Perceptions and Applications, June 2017.[Link]

  • PubMed / National Institutes of Health. "1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC), a novel derivatization strategy for the analysis of propofol by LC-ESI-MS/MS." Analytical and Bioanalytical Chemistry, Feb 2017.[Link]

Validation

A Comparative Analysis of Oxolane Sulfonyl Chlorides and Aliphatic Sulfonyl Chlorides: A Guide for Drug Discovery and Synthesis

In the intricate field of medicinal chemistry and organic synthesis, the sulfonyl chloride functional group is a cornerstone for constructing complex molecules.[1] Its primary role as a robust electrophile allows for the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate field of medicinal chemistry and organic synthesis, the sulfonyl chloride functional group is a cornerstone for constructing complex molecules.[1] Its primary role as a robust electrophile allows for the creation of sulfonamides, a privileged scaffold found in a multitude of therapeutic agents.[2] While traditional aliphatic sulfonyl chlorides are workhorses in this domain, the nuanced reactivity of heterocyclic variants like oxolane sulfonyl chlorides offers unique advantages. This guide provides an in-depth comparative analysis, grounded in chemical principles and supported by experimental design, to assist researchers in selecting the optimal reagent for their specific synthetic challenges.

Foundational Principles: Reactivity and Structure

The reactivity of any sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is highly electron-deficient due to the attached oxygen and chlorine atoms.[1] This makes it a prime target for nucleophiles such as primary and secondary amines, leading to the formation of highly stable sulfonamide bonds.[2]

  • Aliphatic Sulfonyl Chlorides (e.g., Methanesulfonyl Chloride, Propanesulfonyl Chloride): These reagents feature a sulfonyl chloride group attached to a simple alkyl chain. Their reactivity is generally high and can be modulated by the electronic properties of the alkyl group. They are widely used due to their commercial availability and well-documented reaction profiles.

  • Oxolane Sulfonyl Chlorides (e.g., Tetrahydrofuran-3-sulfonyl Chloride): In this class, the sulfonyl chloride is attached to an oxolane (tetrahydrofuran) ring. The presence of the endocyclic ether oxygen introduces a significant inductive effect, which can modulate the electron density at the sulfur center. This structural feature is key to its distinct chemical behavior compared to its acyclic aliphatic counterparts. Furthermore, the tetrahydrofuran motif is a common and valuable substructure in many natural products and pharmaceuticals.[3]

Stability and Handling Considerations

Sulfonyl chlorides as a class are susceptible to decomposition, most commonly through hydrolysis by trace water.[4][5] This necessitates careful handling under anhydrous conditions.

  • Aliphatic Sulfonyl Chlorides: Generally exhibit moderate stability but are highly reactive towards moisture. Their linear nature may allow for intermolecular reactions or decomposition pathways under certain conditions.

  • Oxolane Sulfonyl Chlorides: The stability of heterocyclic sulfonyl halides can be complex.[4][5] However, the cyclic structure of oxolane may confer a degree of conformational rigidity that could enhance its stability relative to some linear aliphatic chains, a principle loosely analogous to the enhanced stability of cyclic acetals over acyclic ones.[6] While still moisture-sensitive, their potentially moderated reactivity may translate to slightly more forgiving handling characteristics in a laboratory setting.

Comparative Experimental Analysis: A Model Reaction

To provide a tangible comparison, we outline a standardized experimental protocol for the sulfonylation of a model nucleophile, benzylamine. This allows for a direct assessment of reactivity and reaction profile.

Experimental Protocol: Sulfonylation of Benzylamine
  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of the sulfonyl chloride (methanesulfonyl chloride or tetrahydrofuran-3-sulfonyl chloride, 1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding deionized water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine purity and calculate the yield.

Anticipated Performance Data

The following table summarizes the expected outcomes from the described protocol, based on fundamental reactivity principles.

ParameterMethanesulfonyl Chloride (Aliphatic)Tetrahydrofuran-3-sulfonyl Chloride (Oxolane)
Reaction Time ~ 1 hour~ 2-4 hours
Yield >90%85-95%
Crude Purity GoodExcellent
Key Byproducts Potential for di-sulfonylation, other side reactionsMinimal byproducts observed
Reactivity Profile High, less selectiveModerate, more selective
Workflow for Comparative Synthesis

Caption: Experimental workflow for the comparative analysis.

Discussion: Selecting the Right Tool for the Job

The choice between an aliphatic and an oxolane sulfonyl chloride is a strategic one, dictated by the specific goals of the synthesis.

  • Aliphatic sulfonyl chlorides are the reagents of choice when speed and high reactivity are the primary concerns. They are ideal for high-throughput synthesis campaigns and for reacting with less nucleophilic or sterically hindered substrates where a powerful electrophile is required.

  • Oxolane sulfonyl chlorides excel in situations where selectivity and a clean reaction profile are paramount. Their moderated reactivity minimizes the formation of byproducts, which is a significant advantage in late-stage functionalization of complex, densely functionalized molecules.[7][8] This reduces the burden of purification, a critical consideration in drug development where purity is non-negotiable. Furthermore, the incorporation of the oxolane moiety can favorably modulate the physicochemical properties of the final compound, such as solubility and polarity, which are key determinants of pharmacokinetic behavior.[9]

Logical Relationship of Reagent Choice

Reagent_Selection_Logic Start Synthetic Goal Speed High Reactivity / Speed Start->Speed Selectivity High Selectivity / Purity Start->Selectivity Aliphatic Choose Aliphatic Sulfonyl Chloride Speed->Aliphatic is priority Oxolane Choose Oxolane Sulfonyl Chloride Selectivity->Oxolane is priority

Caption: Decision logic for reagent selection.

Conclusion

Both aliphatic and oxolane sulfonyl chlorides are valuable tools in the synthetic chemist's arsenal. While aliphatic variants offer raw power and speed, oxolane sulfonyl chlorides provide a more finessed approach, prioritizing selectivity and introducing a medicinally relevant structural motif. Understanding the distinct reactivity profiles of these two classes allows researchers, scientists, and drug development professionals to make more strategic and effective decisions, ultimately accelerating the path from molecular design to innovative therapeutics.

References

  • Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Shevchuk, O. S., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Scilit.
  • Shevchuk, O. S., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry.
  • Bar-Eli, K., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Benchchem. A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis: Methods, Mechanisms, and Applications.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Application of Sulfonyl in Drug Design. ResearchGate.
  • Benchchem. The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • MilliporeSigma. Sulfonyl Chlorides and Sulfonamides.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation.
  • ChemicalBook. Synthesis and Applications of THF.
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate.
  • Benchchem. Comparative analysis of the stability of cyclic versus acyclic acetals.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

Sources

Comparative

crystallographic validation of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride derivatives

An In-Depth Guide to the Crystallographic Validation of (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride Derivatives: A Comparative Framework for Novel Drug Scaffolds For researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystallographic Validation of (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride Derivatives: A Comparative Framework for Novel Drug Scaffolds

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. Sulfonylated compounds, in particular, are prevalent motifs in pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive framework for the crystallographic validation of novel sulfonyl chloride derivatives, using (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride as a primary example. While, to date, no public crystallographic data for this specific compound is available, this guide will furnish the reader with the necessary protocols, comparative metrics, and theoretical underpinnings required to successfully validate its structure and that of similar novel chemical entities.

The sulfonyl chloride functional group is a highly versatile reactive intermediate, pivotal in the synthesis of a wide array of sulfonamides and other derivatives that exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[2][3] The introduction of unique scaffolds, such as the 3-ethoxyoxolane moiety, can significantly influence the physicochemical and pharmacokinetic properties of drug candidates, making novel derivatives like (3-ethoxyoxolan-3-yl)methanesulfonyl chloride (CAS: 1785178-84-8) of considerable interest.[1][4] However, the journey from a promising molecular design to a validated drug lead is contingent on rigorous structural characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

While a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable for initial characterization, single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule.[5] This technique provides unequivocal proof of structure, including relative and absolute stereochemistry, bond lengths, bond angles, and torsional angles. Such detailed structural information is critical for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and securing intellectual property.

Experimental Workflow for Crystallographic Validation

The process of crystallographic validation can be broken down into several key stages, each requiring meticulous execution. The following protocol is a self-validating system designed to ensure the generation of high-quality, publishable crystallographic data.

Crystallographic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_refinement Structure Solution & Refinement Synthesis Synthesis of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Initial Characterization (NMR, IR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Technique_Screening Technique Screening (Slow Evaporation, Vapor Diffusion) Solvent_Screening->Technique_Screening Crystal_Harvesting Crystal Harvesting & Mounting Technique_Screening->Crystal_Harvesting Data_Collection Data Collection (Diffractometer) Crystal_Harvesting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation (checkCIF) Refinement->Validation Final_Structure Final Validated Structure Validation->Final_Structure

Caption: Experimental workflow for crystallographic validation.
Detailed Experimental Protocol

1. Synthesis and Purification:

  • Synthesize (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride via an appropriate synthetic route. Given its structure, a plausible route could involve the sulfonylation of a corresponding precursor.

  • Purify the crude product to >99% purity, as impurities can significantly hinder crystallization. High-Performance Liquid Chromatography (HPLC) is a recommended technique for assessing purity.[3]

2. Crystal Growth (The Critical Step):

  • Causality: The primary challenge in the crystallography of reactive species like sulfonyl chlorides is growing a single crystal of sufficient size and quality.[5] The choice of solvent and crystallization technique is paramount and often empirical.

  • Solvent Screening: Begin by screening a range of anhydrous solvents (e.g., hexane, ethyl acetate, dichloromethane, toluene, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble.

  • Techniques:

    • Slow Evaporation: Prepare a near-saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.[6]

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated drop of the compound solution on a siliconized coverslip. Invert the slip over a well containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.[7]

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Trustworthiness: All crystallization experiments for sulfonyl chlorides must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]

3. Data Collection and Processing:

  • Carefully select and mount a suitable single crystal on the goniometer head of a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data.[6]

  • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Process the collected data by integrating the intensities of the diffraction spots and applying necessary corrections (e.g., for absorption).

4. Structure Solution, Refinement, and Validation:

  • Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map and atomic model.

  • Refine the model by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Validate the final structure using software like checkCIF, which is provided by the International Union of Crystallography (IUCr). This step is crucial for identifying any potential issues with the crystal structure and ensuring it meets publication standards.[8]

Comparative Analysis: Key Crystallographic Parameters

To contextualize the quality and features of a potential crystal structure for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride, we can compare its expected parameters against a known, published sulfonyl chloride structure, such as 3-Chloro-2-methylbenzene-1-sulfonyl chloride.[9]

Parameter(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride3-Chloro-2-methylbenzene-1-sulfonyl chloride[9]Significance and Interpretation
Molecular Formula C₇H₁₃ClO₄SC₇H₆Cl₂O₂SDefines the elemental composition.
Crystal System Hypothetical: MonoclinicMonoclinicDescribes the symmetry of the crystal lattice.
Space Group Hypothetical: P2₁/cC2/cA more specific descriptor of the crystal's symmetry elements.
Unit Cell (Å, °) a = ?, b = ?, c = ?, β = ?a = 11.7233, b = 9.8849, c = 16.516, β = 106.338Dimensions and angles of the fundamental repeating unit of the crystal.
Resolution (Å) Target: < 0.8Not explicitly stated, but high for small moleculesA measure of the level of detail in the electron density map. Lower values are better.
R-factor (R₁) Target: < 0.050.047The residual factor, indicating the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower is better.
wR₂ Target: < 0.150.126A weighted residual factor based on all reflections.
Goodness-of-Fit (GooF) Target: ~1.0Not explicitly statedShould be close to 1 for a good refinement.
Key Bond Lengths (Å) S=O: ?, S-Cl: ?, S-C: ?S=O: ~1.42, S-Cl: ~2.05, S-C: ~1.76Provides direct evidence of bonding and can indicate electronic effects within the molecule.
**Key Bond Angles (°) **O-S-O: ?, Cl-S-C: ?O-S-O: ~121°, Cl-S-C: ~103°Defines the geometry around the central sulfur atom.

This comparative table serves as a template for what researchers should aim for and report when performing crystallographic validation on a novel derivative.

Molecular_Structure_Comparison cluster_target (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (Hypothetical Structure) cluster_alternative 3-Chloro-2-methylbenzene-1-sulfonyl chloride (Reference Structure) cluster_key Key Comparative Features Target Features • Conformation of the oxolane ring • Orientation of the ethoxy group • Geometry of the sulfonyl chloride group • Intermolecular interactions in the crystal lattice Alternative

Caption: Key structural features for comparison.

Complementary and Alternative Validation Techniques

While X-ray crystallography provides the ultimate structural proof, it is part of a broader analytical toolkit. Other techniques are essential for initial characterization, purity assessment, and for cases where suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying the presence of the sulfonyl chloride functional group through its characteristic strong absorption bands for S=O and S-Cl stretching vibrations.[5]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and aiding in the identification of impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): As the workhorse for purity determination, HPLC is crucial for ensuring the sample is suitable for crystallization and for quantifying impurities.[3]

  • Titrimetric Methods: These classical methods offer a cost-effective way to determine the total sulfonyl chloride content in a sample, providing a measure of overall purity.[3][5]

Conclusion

The crystallographic validation of novel compounds like (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a critical, multi-step process that underpins successful drug discovery and development. While obtaining high-quality crystals can be challenging, a systematic approach to crystallization, coupled with state-of-the-art diffraction and refinement techniques, provides an unambiguous structural solution. This guide has outlined a robust, self-validating protocol and a comparative framework that enables researchers to pursue the structural elucidation of novel sulfonyl chloride derivatives with confidence. The detailed structural insights gained from such studies are invaluable for advancing the design of next-generation therapeutics.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Acta crystallographica. Section E. (2001-2014).
  • Chan, L., & Daniels, L. M. (2007). 3-Chloro-2-methylbenzene-1-sulfonyl chloride. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 5), o2435. [Link]

  • (3-ethoxyoxolan-3-yl)
  • (3-ethoxyoxolan-3-yl)methanesulfonyl chloride (C7H13ClO4S). PubChemLite.
  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. (2025). Benchchem.
  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au.
  • Rapid and scalable halosulfonylation of strain-release reagents. (2023). ChemRxiv.
  • A Comparative Guide to the Validation of Sulfonyl Chloride Purity: HPLC vs.
  • Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. (2023). Arabian Journal of Chemistry.

Sources

Validation

IR spectroscopy absorption bands for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

An In-Depth Technical Guide to the Infrared Spectroscopy of (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride A Comparative Analysis for Structural Elucidation and Quality Control This guide provides a comprehensive analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of (3-Ethoxyoxolan-3-yl)methanesulfonyl Chloride

A Comparative Analysis for Structural Elucidation and Quality Control

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of peaks to offer a detailed interpretation grounded in fundamental principles and comparative data. We will dissect the molecule's structure to predict its spectral features, compare it with related compounds, and provide a robust experimental protocol for empirical verification.

Introduction: The Role of IR Spectroscopy in Characterizing Complex Molecules

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a molecule featuring a confluence of functional groups: a sulfonyl chloride, an ether, and a cyclic ether (oxolane or tetrahydrofuran ring). This structural complexity makes Infrared (IR) spectroscopy an invaluable tool for its characterization. IR spectroscopy is a rapid, non-destructive technique that provides a unique molecular fingerprint by probing the vibrational modes of covalent bonds.[1] For a synthetic chemist or a quality control analyst, the IR spectrum serves two primary purposes:

  • Structural Verification: Confirming the successful synthesis of the target molecule by identifying its key functional groups.

  • Purity Assessment: Detecting the presence of starting materials or by-products by identifying extraneous absorption bands.

This guide will establish an authoritative spectral profile for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride, enabling researchers to confidently identify and assess this compound.

Structural Analysis and Predicted IR Absorption Profile

To predict the IR spectrum, we must first deconstruct the molecule into its constituent functional groups and analyze their expected vibrational modes.

Caption: Molecular structure highlighting the key functional groups.

Based on this structure, we can anticipate a complex but interpretable spectrum. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and expected intensities.

Table 1: Predicted IR Absorption Bands for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3000-2850Alkyl (CH₃, CH₂)C-H StretchingStrong
1475-1450Alkyl (-CH₂-)C-H Bending (Scissoring)Medium
1390-1370Alkyl (-CH₃)C-H Bending (Symmetric)Medium-Weak
~1410-1370Sulfonyl Chloride (-SO₂Cl)S=O Asymmetric StretchingStrong
~1204-1166Sulfonyl Chloride (-SO₂Cl)S=O Symmetric StretchingStrong
~1150-1050Cyclic & Acyclic EthersC-O-C Asymmetric StretchingStrong
< 800Sulfonyl Chloride (-S-Cl)S-Cl StretchingMedium-Strong

Detailed Band Assignment and Mechanistic Rationale

An expert interpretation requires understanding why these bands appear where they do. The electronic environment and physical constraints of the molecule influence the vibrational frequencies.

The Sulfonyl Chloride Group (-SO₂Cl)

The sulfonyl chloride functional group is the most distinctive feature and provides the most reliable diagnostic peaks.

  • S=O Asymmetric and Symmetric Stretching (1410-1370 cm⁻¹ and 1204-1166 cm⁻¹): These two bands are highly characteristic and exceptionally intense.[2] The high frequency of these vibrations is due to the strong double bond character between sulfur and oxygen. The electronegativity of the chlorine atom attached to the sulfur further strengthens these bonds by withdrawing electron density, a classic inductive effect.[3] The presence of two strong, sharp peaks in these regions is a definitive indicator of the -SO₂- moiety.

The Ether Linkages (C-O-C)

This molecule contains two distinct ether types, whose absorptions will likely overlap.

  • C-O-C Asymmetric Stretching (~1150-1050 cm⁻¹): This vibration typically results in a very strong and often broad absorption band, making it one of the most prominent features in the spectrum's fingerprint region.[4][5] Both the cyclic tetrahydrofuran ring and the acyclic ethoxy group will contribute to absorption in this area. Saturated aliphatic ethers characteristically show a single, strong absorption band around 1120 cm⁻¹.[6] The combination of two ether types may lead to a particularly broad or complex band system in this region.

The Alkyl Framework (C-H Bonds)

While ubiquitous, the C-H absorptions provide a complete picture of the molecule's backbone.

  • C-H Stretching (3000-2850 cm⁻¹): These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the ethoxy tail and the oxolane ring.[7] Their presence confirms the saturated aliphatic nature of the molecule.

  • C-H Bending (1475-1370 cm⁻¹): In the fingerprint region, methylene scissoring (~1465 cm⁻¹) and methyl symmetric bending (~1375 cm⁻¹) vibrations will appear as medium-intensity bands.[8][9] These bands confirm the presence of these specific alkyl components.

The Sulfur-Chlorine Bond (S-Cl)
  • S-Cl Stretching (< 800 cm⁻¹): The bond between sulfur and chlorine is a single bond between two relatively heavy atoms, resulting in a low-frequency vibration.[10] This absorption is expected in the lower fingerprint region, typically between 800-600 cm⁻¹.[11] While this region is often crowded, a distinct band here can further corroborate the presence of the sulfonyl chloride group.

Comparative Analysis with Alternative Structures

To build confidence in our band assignments, we compare the predicted spectrum with the known spectral features of simpler, related molecules. This comparison highlights how the combination of functional groups in the target molecule influences the final spectrum.

Table 2: Comparative IR Data of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride and Related Compounds

Functional Group(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride (Predicted)Butane-1-sulfonyl chloride[2]Diethyl Ether[12]Tetrahydrofuran
-SO₂Cl (Asymmetric S=O) ~1410-1370 cm⁻¹ (Strong) 1410-1370 cm⁻¹ (Strong)N/AN/A
-SO₂Cl (Symmetric S=O) ~1204-1166 cm⁻¹ (Strong) 1204-1166 cm⁻¹ (Strong)N/AN/A
C-O-C Stretch ~1150-1050 cm⁻¹ (Strong, Broad) N/A~1120 cm⁻¹ (Strong)~1070 cm⁻¹ (Strong)
Alkyl C-H Stretch 3000-2850 cm⁻¹ (Strong) ~3000-2800 cm⁻¹ (Strong)3000-2850 cm⁻¹ (Strong)3000-2850 cm⁻¹ (Strong)

Analysis of Comparison:

  • The predicted strong absorptions for the S=O stretches in our target molecule align perfectly with experimental data for a simple alkyl sulfonyl chloride like butane-1-sulfonyl chloride.[2]

  • The strong C-O-C stretching band is anticipated to be more complex than in simple ethers like diethyl ether or tetrahydrofuran due to the overlap of absorptions from both the cyclic and acyclic ether moieties present in the molecule.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, reproducible IR spectrum is paramount. The following protocol is designed for attenuated total reflectance (ATR) FT-IR, a common and robust technique for liquid or solid samples.

Instrumentation and Parameters
  • Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Diamond or Germanium ATR crystal.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

Workflow for IR Spectral Acquisition

start Start: System Check background Step 1: Collect Background Spectrum (Clean ATR Crystal) start->background check_bg Verify Background: Flat line at ~100% T? background->check_bg check_bg->background  No, Reclean & Retry   sample_prep Step 2: Apply Sample (Small drop of neat liquid) check_bg->sample_prep  Yes   acquire_spectrum Step 3: Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ res.) sample_prep->acquire_spectrum process Step 4: Process Data (ATR & Baseline Correction) acquire_spectrum->process analyze Step 5: Analyze Spectrum (Peak picking & assignment) process->analyze clean Step 6: Clean ATR Crystal (Use appropriate solvent, e.g., isopropanol) analyze->clean end End: Report Generation clean->end

Caption: Standard workflow for ATR-FTIR spectral acquisition.

Step-by-Step Methodology
  • System Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • Background Collection (Self-Validation):

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Collect a background spectrum. This is a critical self-validating step; the resulting spectrum should be a flat line near 100% transmittance, free of significant peaks from atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3700 cm⁻¹ and ~1600 cm⁻¹), indicating a clean, dry optical path.

  • Sample Application:

    • Place a small drop of neat (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride directly onto the center of the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal to ensure good contact.

  • Spectrum Acquisition:

    • Acquire the sample spectrum using the pre-defined parameters.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

    • Apply an ATR correction if necessary (a standard feature in most software) to account for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

  • Post-Measurement:

    • Thoroughly clean the ATR crystal to prevent sample carryover. A clean post-measurement check against a new background scan validates the cleaning procedure.

Conclusion

The IR spectrum of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is predicted to be rich with information, dominated by strong, characteristic absorption bands for the sulfonyl chloride and ether functional groups. The definitive markers for this compound are the dual S=O stretching bands between 1410-1166 cm⁻¹ and the intense, broad C-O-C stretching band between 1150-1050 cm⁻¹. Supported by absorptions from the alkyl framework, these features provide a unique spectral fingerprint for confident identification and quality assessment. By following the rigorous experimental protocol outlined, researchers can generate high-fidelity data to verify these predictions and establish an empirical standard for this important chemical entity.

References

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • University of Calicut. Infrared (IR) Spectroscopy. [Link]

  • Free PDF Library. (2026, March 14). IR SPECTRA OF ETHER. [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Aramis Lab. Infrared Absorption Spectroscopy. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • ResearchGate. CH 2 symmetric and asymmetric stretching frequencies in the IR spectra.... [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Ethers. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Analytical Chemistry. Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • Millersville University. Table of Characteristic IR Absorptions. [Link]

  • University of Babylon. The features of IR spectrum. [Link]

  • University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]

  • OpenOChem Learn. Characteristic IR Absorptions. [Link]

  • PubChemLite. (3-ethoxyoxolan-3-yl)methanesulfonyl chloride (C7H13ClO4S). [Link]

  • Pacific Northwest National Laboratory. Methanesulfonyl chloride (CH3SO2Cl). [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride proper disposal procedures

Safe Handling and Disposal Protocols for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Executive Summary (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a specialized, highly reactive electrophile frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Protocols for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

Executive Summary

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a specialized, highly reactive electrophile frequently utilized in medicinal chemistry and drug development for the synthesis of complex sulfonamides and sulfonate esters. While highly valuable for structural functionalization, it presents severe operational and logistical hazards. The compound is toxic, highly corrosive, and reacts vigorously with moisture to liberate hydrogen chloride (HCl) gas. For researchers and laboratory managers, executing proper disposal and spill management requires a mechanistic understanding of its reactivity to prevent runaway exothermic reactions, toxic aerosolization, and environmental contamination.

Chemical Profile & The Causality of Reactivity

To safely dispose of (3-ethoxyoxolan-3-yl)methanesulfonyl chloride, one must first understand its degradation pathway. The primary hazard stems from the highly electrophilic sulfonyl sulfur atom. Upon contact with ambient moisture, biological tissues, or aqueous waste streams, the sulfur center undergoes rapid nucleophilic attack by water. The expulsion of the chloride leaving group yields (3-ethoxyoxolan-3-yl)methanesulfonic acid and HCl[1],[2].

This hydrolysis reaction is violently exothermic. If water is added directly to the bulk chemical, the localized heat of hydration will rapidly boil the water, causing the unreacted sulfonyl chloride and corrosive HCl gas to splatter and aerosolize[3]. Therefore, all disposal protocols must strictly control the rate of hydrolysis and continuously buffer the generated acids.

Quantitative Data & Hazard Summary

Property / Hazard ClassificationValue / SpecificationSource
CAS Number 1785178-84-8[4]
Molecular Formula C7H13ClO4S[5]
Molecular Weight 228.69 g/mol [5]
Corrosivity Skin Corr. 1B (H314) - Causes severe skin burns[4]
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation)[4],[6]
Target Organ Toxicity STOT SE 3 (H336) - May cause respiratory irritation[4]

Operational Disposal Plans

The following methodologies provide self-validating, step-by-step procedures for the safe destruction and disposal of (3-ethoxyoxolan-3-yl)methanesulfonyl chloride waste.

Protocol A: Quenching and Neutralizing Reaction Waste

Context: Destruction of unreacted sulfonyl chloride following a synthetic reaction prior to waste consolidation.

  • Step 1: Preparation of the Quench Bath

    • Action: Prepare a large beaker containing a 5% aqueous sodium bicarbonate ( NaHCO3​ ) solution or dilute sodium hydroxide ( NaOH ).

    • Causality: Bicarbonate provides a gentle, buffered neutralization environment. As the sulfonyl chloride hydrolyzes into sulfonic acid and HCl, the base immediately neutralizes the acids, preventing violent pH swings and suppressing the release of HCl gas[1],[2].

  • Step 2: Thermal Regulation

    • Action: Submerge the quench beaker in an ice-water bath and initiate vigorous magnetic stirring.

    • Causality: The hydrolysis of sulfonyl chlorides is highly exothermic. The ice bath acts as a thermal sink, preventing the solvent from boiling and keeping the reaction kinetics manageable.

  • Step 3: Inverse Addition

    • Action: Using an addition funnel or pipette, slowly add the sulfonyl chloride waste dropwise into the basic solution . Never add the aqueous base to the sulfonyl chloride.

    • Causality: Inverse addition ensures that the water and base are always in vast excess. This prevents localized heat buildup and explosive splattering that occurs when a small amount of water hits a large volume of the water-reactive electrophile[1],[3].

  • Step 4: System Validation via pH Monitoring

    • Action: After the addition is complete, continue stirring for 30 minutes. Test the aqueous layer with universal pH indicator paper.

    • Validation: The system is self-validating: a stable pH of 8–9 confirms that the buffer capacity was sufficient and that all generated acids have been neutralized[1]. If the pH drops below 7, carefully add more solid NaHCO3​ until basicity is restored. Once validated, the neutralized aqueous waste can be transferred to the appropriate institutional aqueous waste carboy.

Protocol B: Emergency Spill Response Methodology

Context: Accidental breakage or dropping of the reagent bottle outside of a fume hood.

  • Step 1: Evacuation and PPE Verification

    • Action: Immediately evacuate personnel from the immediate vicinity to avoid inhalation of HCl fumes. Ensure responders are wearing heavy-duty nitrile or neoprene gloves, safety goggles, a face shield, and a chemical-resistant lab coat[1],[2].

  • Step 2: Inert Absorption

    • Action: Cover the spill completely with dry sand, earth, or vermiculite. Never use sawdust, paper towels, or combustible absorbents [1],[3].

    • Causality: Sulfonyl chlorides are potent electrophiles and oxidizers that can react exothermically with the hydroxyl groups in cellulose (sawdust/paper). This can ignite a secondary fire. Inert silicates safely sequester the liquid through capillary action without initiating a chemical reaction.

  • Step 3: Containment Validation

    • Validation: Observe the absorbent pile. The absence of fuming or temperature spikes indicates that the liquid is safely sequestered and the immediate vapor hazard has been mitigated.

  • Step 4: Segregation and Handoff

    • Action: Use a non-sparking plastic scoop to sweep the absorbed mixture into a corrosion-resistant, airtight container (e.g., HDPE or a glass jar with a PTFE-lined cap)[2]. Label the container explicitly as "Corrosive Solid Waste: Sulfonyl Chloride Spill" and arrange for pickup by an approved hazardous waste disposal plant[1].

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: (3-Ethoxyoxolan-3-yl) methanesulfonyl chloride Decision Identify Waste Type Start->Decision Spill Spill Residue Decision->Spill Accidental Release Liquid Reaction Waste (Liquid) Decision->Liquid Post-Reaction Unused Unused/Expired Reagent Decision->Unused Expired Stock Absorb Absorb with Dry Sand/ Vermiculite (No Sawdust) Spill->Absorb Neutralize Quench: Slow addition to 5% NaHCO3 in Ice Bath Liquid->Neutralize OrgWaste Corrosive Organic Waste Container Unused->OrgWaste SolidWaste Solid Hazardous Waste Container Absorb->SolidWaste AqueousWaste Aqueous Basic Waste Container Neutralize->AqueousWaste Vendor Approved Waste Disposal Plant SolidWaste->Vendor AqueousWaste->Vendor OrgWaste->Vendor

Workflow for the safe categorization, neutralization, and disposal of sulfonyl chloride waste.

References

  • Title: Essential Guide to the Safe Disposal of Methanesulfonyl Chloride Source: BenchChem URL: 1

  • Title: 1785178-84-8 | (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride Source: BLD Pharm URL: 5

  • Title: Methane sulphonyl chloride MSDS Source: Actylis Lab Solutions URL: 3

  • Title: Safe Handling and Storage of Methanesulfonyl Chloride (MsCl) Source: Horiazon Chemical URL: 2

  • Title: (3-ethoxyoxolan-3-yl)methanesulfonyl chloride — Chemical Substance Information Source: NextSDS URL: 4

  • Title: [3-(propan-2-yloxy)oxolan-3-yl]methanesulfonyl chloride — Chemical Substance Information Source: NextSDS URL: 6

Sources

Handling

A Researcher's Guide to the Safe Handling of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride

This guide is structured to provide not just a list of equipment, but the reasoning behind each recommendation, ensuring a deep understanding of the risks and the protective measures required. Understanding the Primary H...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to provide not just a list of equipment, but the reasoning behind each recommendation, ensuring a deep understanding of the risks and the protective measures required.

Understanding the Primary Hazards

(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is a sulfonyl chloride. This functional group is the primary driver of its reactivity and associated hazards. The principal dangers arise from its reaction with water and other nucleophiles.

  • Corrosivity: Sulfonyl chlorides react readily with moisture, including humidity in the air and on skin, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and the resulting acids are highly corrosive, capable of causing severe skin and eye burns, as well as damage to the respiratory tract if inhaled.

  • Reactivity: The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent decomposition and the release of corrosive byproducts.

  • Toxicity: While specific toxicity data for (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is unavailable, related sulfonyl chlorides are known to be lachrymators (induce tearing) and are harmful if inhaled, ingested, or absorbed through the skin.

Core Principles of Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is essential to provide comprehensive protection against the hazards of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride. The following table summarizes the minimum required PPE.

Body PartRequired PPEMaterial/Type SpecificationRationale
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 rated, splash-proof goggles. Full-face shield worn over goggles.Protects against splashes of the chemical and corrosive byproducts. A face shield provides an additional layer of protection for the entire face.
Hands Chemical-Resistant GlovesDouble-gloving with a nitrile inner glove and a butyl rubber or Viton™ outer glove.Nitrile provides a good level of splash protection and dexterity, while butyl rubber or Viton™ offer superior resistance to corrosive chemicals and moisture.
Body Flame-Resistant Laboratory CoatNomex® or equivalent flame-resistant material.Protects against splashes and is resistant to ignition. Standard cotton lab coats are not recommended due to their flammability.
Respiratory RespiratorAn air-purifying respirator (APR) with an acid gas/organic vapor (AG/OV) cartridge.Protects against the inhalation of corrosive vapors and aerosols, particularly hydrochloric acid that may be generated.
Feet Closed-toe ShoesLeather or other chemical-resistant material.Protects feet from spills.

Step-by-Step PPE Protocol: Donning and Doffing

Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Laboratory Coat: Put on the flame-resistant lab coat and fasten it completely.

  • Respirator: Perform a user seal check to ensure the respirator is properly fitted.

  • Safety Goggles: Put on the chemical splash goggles.

  • Face Shield: Place the face shield over the goggles.

  • Outer Gloves: Don the second pair of butyl rubber or Viton™ gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Doffing (Taking Off) PPE
  • Outer Gloves: Remove the outer gloves, peeling them off from the cuff downwards without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.

  • Face Shield: Remove the face shield from the back of your head.

  • Laboratory Coat: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained.

  • Safety Goggles: Remove the goggles from the back.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner nitrile gloves using the same technique as the outer gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures: Exposure and Spills

In the event of an emergency, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: For small spills, use a non-reactive absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal and Decontamination

All waste generated from handling (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride is considered hazardous.

  • Solid Waste: Contaminated gloves, absorbent materials, and any other solid waste must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or quenched (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride should be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Decontamination: All non-disposable equipment, including glassware and work surfaces, should be decontaminated. A common method is to rinse with a suitable organic solvent (e.g., acetone) followed by a careful quench with a base solution (e.g., sodium bicarbonate).

Workflow for PPE Selection and Handling

The following diagram illustrates the decision-making process and workflow for safely handling (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Response A Review SDS for Sulfonyl Chlorides B Assess Risks of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride A->B Inform C Select Appropriate PPE B->C Determine D Don PPE in Correct Sequence C->D E Handle Chemical in Ventilated Hood D->E F Quench and Dispose of Waste Properly E->F J Spill or Exposure Occurs E->J G Doff PPE in Correct Sequence F->G H Decontaminate Work Area G->H I Wash Hands Thoroughly H->I K Follow Emergency Procedures J->K Immediate Action L Seek Medical Attention K->L Critical Step

Caption: Workflow for safe handling of (3-Ethoxyoxolan-3-yl)methanesulfonyl chloride.

References

  • General Information on Sulfonyl Chlorides. PubChem. [Link]

  • Hazard Communication Standard. Occupational Safety and Health Administration (OSHA). [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride
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(3-Ethoxyoxolan-3-yl)methanesulfonyl chloride
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